2-ethynylpyridin-3-amine chemical structure and properties
Chemical Identity, Synthesis, and Applications in Heterocyclic Drug Discovery Executive Summary 2-Ethynylpyridin-3-amine (also known as 3-amino-2-ethynylpyridine) is a high-value heteroaromatic building block, distinct f...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity, Synthesis, and Applications in Heterocyclic Drug Discovery
Executive Summary
2-Ethynylpyridin-3-amine (also known as 3-amino-2-ethynylpyridine) is a high-value heteroaromatic building block, distinct from its more common isomer 3-ethynylpyridin-2-amine. It serves as the critical "ortho-amino alkyne" precursor for the synthesis of 1H-pyrrolo[3,2-b]pyridine (4-azaindole), a "privileged scaffold" in medicinal chemistry.
While 7-azaindoles (derived from the 2-amino-3-ethynyl isomer) are ubiquitous in kinase inhibitor design, the 4-azaindole scaffold derived from this molecule offers a unique vector for hydrogen bonding and hydrophobic interactions within ATP-binding pockets. This guide details the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of 2-ethynylpyridin-3-amine, providing researchers with a roadmap for utilizing this intermediate in the development of novel therapeutics, particularly ACC1 and CDK1 inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Pyridine ring substituted with an amino group at C3 and an ethynyl group at C2.[1][2]
Physical State
Pale yellow to brown solid
Melting Point
130–131 °C (Lit. [1])
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[3]
Acidity (pKa)
Predicted ~6.0 (Conjugate acid of pyridine nitrogen)
Structural Significance:
The proximity of the nucleophilic amino group (C3) to the electrophilic alkyne (C2) creates a high propensity for 5-endo-dig cyclization.[3] This structural arrangement dictates its primary utility: the formation of the fused pyrrole ring in 4-azaindoles.[3]
Synthetic Methodology
The synthesis of 2-ethynylpyridin-3-amine is most reliably achieved via a Sonogashira cross-coupling strategy starting from 2-halo-3-aminopyridines. Direct ethynylation is preferred using trimethylsilylacetylene (TMSA) to prevent homocoupling and polymerization, followed by a mild deprotection step.[3]
Protocol: Two-Step Synthesis from 3-Amino-2-bromopyridine
Setup: Charge a flame-dried Schlenk flask with 3-amino-2-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.
Addition: Add anhydrous THF followed by triethylamine. The solution is degassed (freeze-pump-thaw or sparging).[3]
Reaction: Add TMS-acetylene dropwise.[3] Heat the mixture to 60–80 °C for 4–12 hours. Monitor conversion by TLC/LC-MS.
Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 3-amino-2-((trimethylsilyl)ethynyl)pyridine .
Reaction: Dissolve the TMS-protected intermediate in methanol. Add solid K₂CO₃.[3] Stir at room temperature for 1–2 hours.
Monitoring: Reaction is typically rapid; monitor for the disappearance of the TMS adduct.
Isolation: Remove methanol under reduced pressure. Resuspend residue in water/EtOAc.[3] Extract, dry (Na₂SO₄), and concentrate.
Purification: Recrystallization from hexanes/EtOAc or short column chromatography yields pure 2-ethynylpyridin-3-amine .[3]
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis of 2-ethynylpyridin-3-amine via Sonogashira coupling.
Reactivity & Mechanistic Insights: The Azaindole Cyclization
The defining property of 2-ethynylpyridin-3-amine is its ability to undergo intramolecular cyclization to form 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This transformation distinguishes it from the 2-amino-3-ethynyl isomer, which yields 7-azaindole.
Cyclization Mechanism
The cyclization typically proceeds via a 5-endo-dig mechanism.[3] While disfavored by Baldwin’s rules for neutral nucleophiles, the reaction is facilitated by transition metal catalysis (Cu, Au, Pd) or strong bases (KOtBu) which activate the alkyne or deprotonate the amine to create a potent amidyl nucleophile.
Activation: The alkyne is activated by a metal catalyst (M+) or the amine is deprotonated.[3]
Nucleophilic Attack: The nitrogen lone pair attacks the internal carbon (C2) of the alkyne.[3]
Proton Transfer/Isomerization: The resulting exocyclic double bond isomerizes to aromatize the pyrrole ring, yielding the stable 4-azaindole system.[3]
Visualization: Cyclization Logic
Figure 2: Cyclization pathway to the 4-azaindole scaffold.
Applications in Drug Discovery
The 4-azaindole scaffold derived from 2-ethynylpyridin-3-amine is a bioisostere of indole and purine, making it highly relevant in kinase inhibition.
Kinase Inhibitors (ACC1, CDK1)
Mechanism: The pyridine nitrogen (N4 in the azaindole) acts as a hydrogen bond acceptor, while the pyrrole NH acts as a donor, mimicking the hinge-binding motif of ATP.
Case Study: Derivatives synthesized from this core have shown potency against Acetyl-CoA Carboxylase 1 (ACC1) , a target for metabolic diseases and cancer [2].[3] The scaffold provides a rigid framework that positions substituents to interact with the hydrophobic back pocket of the enzyme.[3]
Multicomponent Reactions (MCRs)
2-Ethynylpyridin-3-amine participates in modified Groebke-Blackburn-Bienaymé reactions.[3] Reacting with aldehydes and isocyanides can yield complex fused imidazo[1,2-a]pyridine-like systems, expanding the chemical space for library generation.
Handling & Safety Data
As an aminopyridine derivative, 2-ethynylpyridin-3-amine should be handled with strict safety protocols.[3]
Hazards: Likely toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331). Causes skin irritation (H315) and serious eye irritation (H319).[3]
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Terminal alkynes can be unstable; protect from light and moisture.
Disposal: Dispose of as hazardous organic waste containing nitrogen.[3]
References
Heerdegen, D. (2019).[3] Structure-based design and synthesis of novel CLK1 inhibitors. Dissertation, LMU München. (Source of melting point data for compound 161b). Link
Hayashi, N., et al. (2019).[3] Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2476-2490. Link
Yakhontov, L. N., & Prokopov, A. A. (1980).[3] Advances in the Chemistry of Azaindoles. Russian Chemical Reviews, 49(5).[3] (Foundational reactivity of azaindoles).
Song, J. J., et al. (2002).[3] A general synthesis of 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry, 67(11), 3924-3926. Link
CAS number and molecular weight of 2-ethynylpyridin-3-amine
High-Value Synthon for Fused Heterocyclic Scaffolds in Drug Discovery Executive Summary 2-Ethynylpyridin-3-amine (CAS: 1849257-78-8) is a critical bifunctional intermediate in medicinal chemistry. Characterized by an ort...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Synthon for Fused Heterocyclic Scaffolds in Drug Discovery
Executive Summary
2-Ethynylpyridin-3-amine (CAS: 1849257-78-8) is a critical bifunctional intermediate in medicinal chemistry. Characterized by an ortho-disposition of an amino group and an ethynyl moiety on a pyridine core, it serves as a "linchpin" synthon. Its primary utility lies in its ability to undergo rapid cyclization to form fused bicyclic heteroaromatics—specifically 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and furo[2,3-b]pyridines —which are privileged scaffolds in kinase inhibitor development (e.g., FGFR, VEGFR, and JAK inhibitors).
Physicochemical Identity
The following data establishes the baseline identity for quality control and procurement.
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
SMILES
NC1=CC=CN=C1C#C
InChI Key
DQEVAYRCQIJNJE-UHFFFAOYSA-N
Synthetic Architecture
The synthesis of 2-ethynylpyridin-3-amine is non-trivial due to the high reactivity of the free amine and the potential for polymerization of the alkyne. The industry-standard protocol utilizes a Sonogashira Cross-Coupling strategy, protecting the alkyne terminus to prevent premature cyclization or degradation.
Base/Solvent: Triethylamine (Et₃N) / THF or DMF (degassed)
Deprotection: TBAF (1.0 M in THF) or K₂CO₃/MeOH
Step-by-Step Methodology:
Inertion: Charge a reaction vessel with 2-bromo-3-aminopyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (x3) to remove O₂ (critical to prevent homocoupling of the alkyne).
Coupling: Add degassed THF/Et₃N (1:1 ratio) followed by the dropwise addition of TMS-acetylene.
Reaction: Heat to 60–80°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H = 191.3 for TMS-intermediate).
Workup: Cool to RT, filter through a Celite pad to remove Pd-black, and concentrate in vacuo.
Deprotection: Redissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.
Purification: Dilute with water, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Pathway Visualization
Figure 1: Stepwise synthesis via Sonogashira coupling and desilylation.
Strategic Applications in Drug Discovery
2-Ethynylpyridin-3-amine is rarely the final product; it is a divergent precursor . Its ortho-aminoalkynyl structure allows it to function as a masked heterocycle.
A. Synthesis of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)
The 7-azaindole scaffold is a bioisostere of indole and purine, making it ubiquitous in ATP-competitive kinase inhibitors (e.g., Vemurafenib analogs).
Mechanism: Metal-catalyzed (Au, Cu, or Pd) or base-mediated cyclization (5-endo-dig).
Utility: The N1-nitrogen of the pyridine and the C2-alkyne undergo annulation to form the pyrrole ring.
B. Synthesis of Furopyridines
By modifying the reaction conditions (specifically using oxidative conditions or specific metal catalysts in the presence of oxygen nucleophiles), the intermediate can be diverted to form furo[2,3-b]pyridine systems.
Utility: These scaffolds are explored for their fluorescence properties and activity against specific GPCR targets.
Reaction Divergence Visualization
Figure 2: The compound serves as a precursor for two distinct privileged pharmacophores.
Safety & Handling (GHS Classification)
As an aromatic amine and terminal alkyne, this compound possesses specific hazards.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can degrade or polymerize upon prolonged exposure to air and light.
References
BLD Pharm. (2024).[3][4] 2-Ethynylpyridin-3-amine Product Datasheet. Retrieved from
Combi-Blocks. (2024). Safety Data Sheet: 2-Ethynylpyridin-3-amine. Retrieved from
Zhu, Q. et al. (2017).[5] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[5] Retrieved from
Sakamoto, T. et al. (1996). "Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Azaindoles from 2-Haloanilines and 2-Halo-3-aminopyridines." Chemical & Pharmaceutical Bulletin.
A Technical Guide to 3-Amino-2-ethynylpyridine: A Versatile Heterocyclic Building Block in Modern Synthesis
Introduction: The Strategic Value of Bifunctional Heterocycles In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for complex molecular architectures contin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Bifunctional Heterocycles
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for complex molecular architectures continues to grow. Heterocyclic compounds are a cornerstone of this endeavor, forming the core scaffolds of a vast majority of pharmaceuticals and functional materials.[1] Among these, bifunctional building blocks—molecules possessing two distinct and orthogonally reactive functional groups—offer an unparalleled strategic advantage. They serve as ideal starting points for diversity-oriented synthesis, allowing for the rapid construction of molecular libraries and the systematic exploration of chemical space.
This guide focuses on one such powerful scaffold: 3-amino-2-ethynylpyridine . This molecule elegantly combines the nucleophilic and directing properties of an amino group with the rich and varied reactivity of a terminal alkyne, all positioned on a biologically relevant pyridine ring. This unique arrangement facilitates a wide array of chemical transformations, from metal-catalyzed cross-couplings to complex cycloaddition cascades, making it a highly sought-after intermediate for synthesizing fused heterocyclic systems and other high-value compounds.[2] This document provides an in-depth exploration of the synthesis, reactivity, and application of 3-amino-2-ethynylpyridine, tailored for researchers and professionals in the chemical sciences.
Synthesis of the 3-Amino-2-ethynylpyridine Scaffold
The primary challenge in synthesizing 3-amino-2-ethynylpyridine lies in the strategic introduction of the sterically adjacent amino and ethynyl groups onto the pyridine core. The most prevalent and efficient method involves a palladium-catalyzed Sonogashira cross-coupling reaction. This approach leverages a readily available 2-halo-3-aminopyridine precursor.
The choice of starting material is critical. While 2-chloro-3-aminopyridine can be used, 2-bromo-3-aminopyridine is often preferred due to the greater reactivity of the C-Br bond in the oxidative addition step of the palladium catalytic cycle, which can lead to higher yields and milder reaction conditions. The alkyne source is typically a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions of the terminal alkyne under the basic reaction conditions.
Generalized Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the Sonogashira coupling followed by deprotection of the silyl group.
Caption: General synthetic route to 3-amino-2-ethynylpyridine.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity. It is based on established procedures for similar aminobromopyridines.[3][4]
Step 1: Synthesis of 3-Amino-2-((trimethylsilyl)ethynyl)pyridine
To a dry, nitrogen-purged Schlenk flask, add 3-amino-2-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
Add anhydrous THF, followed by triethylamine. The mixture should be stirred to ensure homogeneity.
Slowly add trimethylsilylacetylene to the reaction mixture via syringe.
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the silyl-protected intermediate as a solid.
Step 2: Synthesis of 3-Amino-2-ethynylpyridine
Dissolve the purified 3-amino-2-((trimethylsilyl)ethynyl)pyridine from Step 1 in methanol.
Add potassium carbonate to the solution.
Stir the mixture at room temperature. The deprotection is usually rapid (1-2 hours) and can be monitored by TLC.
Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.
The crude product can be purified by recrystallization or a short silica gel column to afford 3-amino-2-ethynylpyridine in high purity.
Causality and Self-Validation:
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can deactivate the palladium catalyst. A nitrogen or argon atmosphere is crucial for reproducibility.
Copper(I) Co-catalyst: CuI facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3]
Base: Triethylamine acts as both a solvent and a base to neutralize the HBr generated during the reaction, preventing the protonation of the amino group and regenerating the active catalyst.
TMS Protection: The trimethylsilyl group prevents the dimerization of the alkyne (Glaser coupling) and ensures a clean reaction. Its facile removal under mild basic conditions makes it an ideal protecting group.
The synthetic power of 3-amino-2-ethynylpyridine stems from the distinct reactivity of its three key components: the alkyne, the amine, and the pyridine nitrogen.
Transformations of the Ethynyl Group
The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.
Sonogashira Coupling: The terminal C-H bond can be readily coupled with a variety of aryl, heteroaryl, or vinyl halides/triflates. This allows for the extension of the carbon skeleton, providing access to complex conjugated systems.
Caption: Sonogashira coupling of 3-amino-2-ethynylpyridine.
Cycloaddition Reactions: The alkyne is an excellent dienophile or dipolarophile for cycloaddition reactions, serving as a gateway to a multitude of heterocyclic systems.[5]
[3+2] Cycloadditions (Huisgen Cycloaddition): Reaction with azides (Cu- or Ru-catalyzed) yields 1,2,3-triazoles, a prominent scaffold in medicinal chemistry known for its stability and ability to act as a peptide bond isostere.
[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can react with dienes. More relevantly, the pyridine ring itself can sometimes participate in inverse-electron-demand Diels-Alder reactions.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene derivatives.[6][7] The Kinugasa reaction, a copper-catalyzed cycloaddition of terminal alkynes and nitrones, can yield β-lactams.[8][9]
Transformations of the Amino Group
The 3-amino group is a versatile handle for functionalization and a key element in constructing fused ring systems.
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms stable amides and sulfonamides, allowing for modulation of the electronic properties and biological activity.
Condensation and Cyclization: The amino group, being ortho to the reactive alkyne, is perfectly positioned for intramolecular cyclization reactions. Condensation with aldehydes or ketones can form Schiff bases, which can then undergo further transformations. Critically, this arrangement is the linchpin for synthesizing fused bicyclic heterocycles. For instance, treatment with α-haloketones can lead to imidazo[1,2-a]pyridines, another privileged scaffold in drug discovery.[10]
Tandem Reactions: The Gateway to Fused Systems
The true elegance of 3-amino-2-ethynylpyridine is revealed in tandem reactions where both functional groups participate sequentially in a single pot. A classic example is the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles).
Workflow: Synthesis of Pyrrolo[2,3-b]pyridines
Caption: Tandem Sonogashira/cyclization to form 7-azaindoles.
In this powerful sequence, a Sonogashira coupling first installs a substituted alkyne at the 2-position. Then, without isolation, a change in conditions (e.g., addition of a base like KOtBu or a different metal catalyst) triggers an intramolecular hydroamination/cyclization of the amino group onto the newly formed internal alkyne. This provides rapid access to a diverse array of substituted 7-azaindole cores, which are central to numerous kinase inhibitors.
Applications in Medicinal Chemistry
The scaffolds derived from 3-amino-2-ethynylpyridine are prevalent in many biologically active compounds. The pyridine nitrogen acts as a hydrogen bond acceptor, improving solubility and target engagement, while the fused heterocyclic systems provide a rigid framework for orienting substituents towards protein binding pockets.
Kinase Inhibitors: Fused systems like imidazo[1,2-a]pyridines and pyrrolo[2,3-b]pyridines are classic "hinge-binding" motifs in ATP-competitive kinase inhibitors.
Antiviral and Antimicrobial Agents: The structural diversity accessible from this building block has led to the discovery of compounds with activity against various pathogens.[11]
CNS-Active Agents: Thienopyridine derivatives, which can be synthesized from related building blocks, have shown applications in treating central nervous system (CNS) diseases.[12]
Safety and Handling
As with all amine and alkyne-containing compounds, proper safety precautions are essential.
Handling: 3-Amino-2-ethynylpyridine and its precursors like 3-aminopyridine are toxic if swallowed, in contact with skin, or if inhaled.[13] Handle in a well-ventilated fume hood. Avoid formation of dust and aerosols.[13] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, heat, sparks, and open flames.[15] Keep the container tightly closed.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Conclusion and Future Outlook
3-Amino-2-ethynylpyridine is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its pre-installed, orthogonally reactive amino and ethynyl groups on a pyridine core provide a robust platform for generating complex, biologically relevant scaffolds through a variety of reliable and high-yielding chemical transformations. The ability to rapidly construct fused heterocyclic systems like pyrrolo[2,3-b]pyridines and imidazo[1,2-a]pyridines via tandem, one-pot procedures underscores its efficiency and value in modern synthetic campaigns. As the demand for novel therapeutics and functional materials continues to escalate, the strategic application of versatile building blocks like 3-amino-2-ethynylpyridine will undoubtedly play an increasingly vital role in accelerating innovation.
References
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]
Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
MDPI. (n.d.). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Available at: [Link]
American Chemical Society. (2016). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. ACS Publications. Available at: [Link]
ResearchGate. (2024). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Available at: [Link]
ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Available at: [Link]
International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]
ACS Publications. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes | Organic Letters. Available at: [Link]
PubMed. (n.d.). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. Available at: [Link]
Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Available at: [Link]
SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Available at: [Link]
National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction. Available at: [Link]
ACS Publications. (n.d.). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. Available at: [Link]
ResearchGate. (n.d.). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Available at: [Link]
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Available at: [Link]
YouTube. (2014). Photochemical (2+2) Cycloaddition Reaction. Available at: [Link]
Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
Technical Guide: Safety & Handling of 2-Ethynylpyridin-3-amine
This guide outlines the technical safety profile, handling protocols, and experimental applications of 2-ethynylpyridin-3-amine , a critical intermediate in medicinal chemistry. [1] CAS Number: 1849257-78-8 Molecular For...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical safety profile, handling protocols, and experimental applications of 2-ethynylpyridin-3-amine , a critical intermediate in medicinal chemistry.
In drug discovery, 2-ethynylpyridin-3-amine serves as a high-value "privileged scaffold."[1] Its structure combines a basic pyridine ring, a nucleophilic amino group, and a reactive ethynyl (alkyne) handle.[1] This trifecta allows for rapid diversification—most notably via Sonogashira couplings or cyclization reactions to form fused heterocycles like 1,5-naphthyridines or pyrrolopyridines , which are frequent pharmacophores in kinase inhibitors (e.g., FGFR, PI3K targets).[1]
Expert Insight: The dual functionality (amine + alkyne) makes this molecule versatile but also chemically labile. The proximity of the amino group to the alkyne promotes intramolecular cyclization under certain conditions, necessitating strict temperature control during storage.
Hazard Identification & Risk Assessment
Note: As a specialized research chemical, comprehensive toxicological data (LD50) is often absent from standard databases. The following assessment relies on Structure-Activity Relationship (SAR) analysis of analogous aminopyridines and terminal alkynes.
GHS Classification (Predicted/Analogous)
While some supplier SDSs list "No Data Available," expert safety protocols treat this compound as Category 3 (Toxic) based on the aminopyridine core.[1]
Basic amine functionality acts as a local irritant to mucous membranes.
Physical Hazard
N/A
Unstable/Reactive
Terminal alkynes can polymerize exothermically or form explosive metal acetylides.[1]
Diagram 1: Hazard Decision Logic
This decision tree guides the researcher through the risk assessment process when specific toxicity data is missing.[1]
Caption: Logic flow for assigning safety protocols to uncharacterized research chemicals based on structural motifs.
Handling & Storage Protocols
The stability of 2-ethynylpyridin-3-amine is compromised by two factors: oxidation of the primary amine and thermal polymerization of the alkyne.[1]
Storage Specifications
Temperature:Refrigerate (2–8°C) . Long-term storage at -20°C is preferred to prevent slow polymerization.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen can promote N-oxide formation or oxidative coupling of the alkyne (Glaser coupling).
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Handling "Best Practices"
Avoid Metal Contact: Do not use metal spatulas (especially copper or silver) if the solid is damp or in solution, as terminal alkynes can form shock-sensitive metal acetylides.[1] Use ceramic or glass tools .
Solvent Selection: Dissolve in non-protic solvents (DCM, THF) immediately prior to use.[1] Avoid storing stock solutions for >24 hours.
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
Emergency Response
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Rationale: Aminopyridines can cause respiratory paralysis.
Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Rationale: PEG 400 solubilizes lipophilic organic bases better than water alone.
Firefighting: Use dry chemical, CO₂, or alcohol-resistant foam.[1][6] Do not use heavy water streams , as runoff may be toxic to aquatic life. Combustion produces Nitrogen Oxides (NOx), necessitating full SCBA gear.
Experimental Application: Sonogashira Coupling
This workflow illustrates a typical usage scenario (synthesizing a fused ring system) and the integrated safety checks.
Protocol: Cross-Coupling with Aryl Halide
Objective: Couple 2-ethynylpyridin-3-amine with an aryl iodide.
Preparation (Inert Atmosphere):
Charge a flame-dried Schlenk flask with the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%).
Safety Check: Ensure CuI is free of green copper(II) salts to prevent oxidative side reactions.
Addition of Reactant:
Dissolve 2-ethynylpyridin-3-amine (1.2 eq) in degassed THF/Triethylamine (1:1).
Add dropwise to the catalyst mixture under Argon flow.
Reaction Monitoring:
Stir at room temperature (or mild heat, <50°C).
Caution: Monitor for exotherms.[1] Terminal alkynes can release heat upon initial complexation.
Workup:
Quench with saturated NH₄Cl solution (to sequester Copper).
Extract with EtOAc.
Waste Disposal: Aqueous waste contains copper and pyridine derivatives; segregate into "Heavy Metal Aqueous" waste streams.
A Guide to the Thermodynamic Stability of 3-Amino-2-Ethynylpyridine: A Critical Parameter in Drug Development
For Researchers, Scientists, and Drug Development Professionals Foreword The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The introd...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The introduction of substituents, such as amino and ethynyl groups, can significantly modulate the electronic properties, binding affinities, and metabolic stability of these compounds.[1] 3-Amino-2-ethynylpyridine, a molecule of interest in drug discovery, presents a unique combination of a nucleophilic amino group and a reactive ethynyl moiety. Understanding the thermodynamic stability of this compound is paramount for its viable development as a pharmaceutical candidate. This guide provides a comprehensive overview of the theoretical and practical considerations for evaluating the thermodynamic stability of 3-amino-2-ethynylpyridine, offering a roadmap for researchers in the field.
The Significance of Thermodynamic Stability in Pharmaceuticals
The journey of a drug molecule from discovery to market is fraught with challenges, with stability being a critical hurdle. Thermodynamic stability dictates a compound's shelf-life, its propensity for degradation, and its potential for polymorphic transformations.[2][3] For a molecule like 3-amino-2-ethynylpyridine, the presence of the high-energy ethynyl group raises pertinent questions about its thermal and chemical robustness. A thorough understanding of its thermodynamic properties is therefore not just an academic exercise but a crucial step in de-risking its development as a potential therapeutic.
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a key aspect of thermodynamic stability.[4] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, and bioavailability, which can have profound implications for the drug's efficacy and safety.[3] Therefore, identifying the most thermodynamically stable polymorph is a critical aspect of drug development.[5]
Synthesis of 3-Amino-2-Ethynylpyridine: A Prerequisite for Stability Studies
A reliable synthetic route is the first step towards characterizing the thermodynamic stability of 3-amino-2-ethynylpyridine. While a direct, one-pot synthesis might not be readily available in the literature, a plausible approach involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
A potential synthetic pathway could involve the coupling of a protected 2-halo-3-aminopyridine with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by deprotection. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 3-amino-2-ethynylpyridine.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential for a comprehensive evaluation of the thermodynamic stability of 3-amino-2-ethynylpyridine. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] This technique is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.[6][7][8]
Experimental Protocol for DSC Analysis:
Sample Preparation: Accurately weigh 3-5 mg of 3-amino-2-ethynylpyridine into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: The resulting thermogram will show peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The melting point (Tm) is determined from the onset of the melting endotherm, and the heat of fusion (ΔHf) can be calculated from the peak area.
Interpreting DSC Data:
A sharp melting endotherm at a high temperature is generally indicative of a crystalline solid with good thermal stability. The presence of multiple thermal events before melting could suggest the existence of different polymorphs or the occurrence of a decomposition reaction.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10][11][12] It is a crucial technique for determining the thermal stability and decomposition profile of a compound.[9][10][11]
Experimental Protocol for TGA Analysis:
Sample Preparation: Place a known amount (e.g., 5-10 mg) of 3-amino-2-ethynylpyridine into a tared TGA pan.
Instrument Setup: Place the pan onto the TGA balance.
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition (Td) is a key parameter for assessing thermal stability.
Interpreting TGA Data:
A stable compound will show a flat baseline until the onset of decomposition. A significant weight loss at a specific temperature indicates the thermal decomposition of the molecule. The shape of the TGA curve can provide insights into the decomposition mechanism. For instance, a single-step decomposition suggests a simpler degradation pathway, while a multi-step process indicates the formation of intermediate species.
Integrated Thermal Analysis Workflow:
Caption: Integrated workflow for experimental thermodynamic stability assessment.
Computational Prediction of Thermodynamic Stability
In addition to experimental methods, computational chemistry offers a powerful and cost-effective approach to predict and understand the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules.[13]
Tautomeric Stability
For 3-amino-2-ethynylpyridine, it is important to consider the potential for tautomerism. The amino group can potentially exist in equilibrium with its imino tautomer. Computational studies on similar aminopyridine systems have shown a strong preference for the amino tautomer.[14] DFT calculations can be employed to determine the relative energies of the possible tautomers of 3-amino-2-ethynylpyridine, providing insight into which form is thermodynamically more stable.
Conformational Analysis
The ethynyl group can rotate relative to the pyridine ring. A conformational analysis using DFT can identify the lowest energy conformer, which is crucial for accurate predictions of other properties.
Prediction of Thermodynamic Properties
DFT calculations can be used to predict various thermodynamic properties, including:
Heat of Formation (ΔHf°): This value provides a measure of the intrinsic stability of the molecule.
Gibbs Free Energy of Formation (ΔGf°): This is a more comprehensive measure of stability that also considers entropy.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.
Computational Workflow:
Caption: A typical workflow for computational thermodynamic stability analysis.
Data Summary and Interpretation
The experimental and computational data should be integrated to provide a holistic understanding of the thermodynamic stability of 3-amino-2-ethynylpyridine.
Table 1: Key Thermodynamic Stability Parameters
Parameter
Experimental Method
Computational Method
Significance
Melting Point (Tm)
DSC
-
Indicator of purity and lattice energy.
Heat of Fusion (ΔHf)
DSC
-
Energy required to melt the solid.
Decomposition Temp. (Td)
TGA
-
Onset of thermal degradation.
Heat of Formation (ΔHf°)
-
DFT
Intrinsic stability of the molecule.
Gibbs Free Energy (ΔGf°)
-
DFT
Spontaneity of formation and stability.
HOMO-LUMO Gap
-
DFT
Indicator of kinetic stability.
Handling and Safety Considerations
The ethynyl group can be reactive, and appropriate safety precautions should be taken when handling 3-amino-2-ethynylpyridine and its derivatives. It is advisable to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment.[15] Safety data sheets for similar ethynylpyridine compounds should be consulted for specific handling and storage recommendations.[15][16][17][18]
Conclusion
A comprehensive assessment of the thermodynamic stability of 3-amino-2-ethynylpyridine is a critical step in its journey as a potential drug candidate. By combining experimental techniques like DSC and TGA with computational methods such as DFT, researchers can gain a thorough understanding of its thermal behavior, decomposition profile, and intrinsic stability. This knowledge is indispensable for making informed decisions regarding its suitability for further development, formulation, and storage, ultimately contributing to the successful translation of a promising molecule from the laboratory to the clinic.
References
Chen, J., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(5), 285-292. Available at: [Link]
Organic Syntheses. (n.d.). 3-Aminopyridine. Available at: [Link]
ResearchGate. (2018). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
MDPI. (2005). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Available at: [Link]
Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
ACS Publications. (2016). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters, 18(5), 1084–1087. Available at: [Link]
NIH National Library of Medicine. (2015). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Available at: [Link]
ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. Available at: [Link]
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AZoM. (2023). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
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ResolveMass. (2023). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]
ACS Publications. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(1), 54-60. Available at: [Link]
RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(31), 22558-22571. Available at: [Link]
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Available at: [Link]
NIH National Library of Medicine. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available at: [Link]
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Available at: [Link]
NIH National Library of Medicine. (2017). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]
Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]
The Emerging Potential of 2-Ethynylpyridin-3-amine Scaffolds in Kinase-Targeted Drug Discovery: A Technical Guide
Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Within this class, the 2-ethynylpyridin-3-amine framework presents a compelling, yet underex...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Within this class, the 2-ethynylpyridin-3-amine framework presents a compelling, yet underexplored, architectural motif for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activity of 2-ethynylpyridin-3-amine derivatives, with a primary focus on their promise as kinase inhibitors for oncology applications. We will explore rational design considerations, synthetic strategies, and detailed protocols for the biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Rationale for Targeting Kinases with 2-Ethynylpyridin-3-amine Derivatives
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The pyridine scaffold is a common feature in many kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[3]
The 2-ethynylpyridin-3-amine scaffold combines three key structural features that suggest significant potential for potent and selective kinase inhibition:
The Pyridin-3-amine Core: The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[3]
The 2-Ethynyl Group: This moiety is of particular interest. It can function as a bioisostere for halogen atoms, which are frequently incorporated into kinase inhibitors to enhance binding affinity and modulate physicochemical properties.[4] The ethynyl group can form a weak halogen bond-like interaction with backbone carbonyl oxygens in the kinase active site, mimicking the interactions of chlorine in drugs like gefitinib.[4] Furthermore, the linear geometry of the ethynyl group can provide directional interactions and allow for the exploration of deeper pockets within the kinase active site.
Versatility for Derivatization: The scaffold allows for facile modification at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide will systematically explore the synthesis and biological evaluation of derivatives based on this promising core structure.
Synthetic Strategies for 2-Ethynylpyridin-3-amine Derivatives
The synthesis of 2-ethynylpyridin-3-amine derivatives can be approached through several routes, with the Sonogashira coupling reaction being a cornerstone of the strategy.[5][6] A generalized synthetic pathway is outlined below.
Caption: Generalized synthetic route to 2-ethynylpyridin-3-amine derivatives.
Key Synthetic Step: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of our target scaffold, this reaction is typically employed to couple a terminal alkyne with a 2-amino-3-halopyridine.
Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylpyridines [5]
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-amino-3-halopyridine (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., anhydrous DMF or THF).
Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Further Derivatization
Once the core 2-ethynylpyridin-3-amine scaffold is synthesized, further modifications can be introduced to explore the SAR. These modifications can include:
N-alkylation or N-arylation of the 3-amino group: This can modulate the hydrogen bonding capacity and introduce additional interactions with the kinase.
Substitution on the terminal alkyne: Introducing various aryl or alkyl groups on the alkyne can probe different regions of the kinase active site.
Modification of the pyridine ring: If the starting material allows, substitutions on the pyridine ring can be made to fine-tune the electronic properties and solubility of the final compounds.
Evaluation of Biological Activity
A systematic evaluation of the biological activity of newly synthesized 2-ethynylpyridin-3-amine derivatives is crucial to determine their therapeutic potential. A tiered approach, starting with in vitro assays and progressing to cellular and potentially in vivo models, is recommended.
In Vitro Kinase Inhibition Assays
The primary hypothesis is that 2-ethynylpyridin-3-amine derivatives will act as kinase inhibitors. Therefore, the initial biological screening should involve in vitro kinase inhibition assays against a panel of relevant kinases.
Rationale for Kinase Panel Selection:
Based on the known targets of pyridine-based inhibitors, a primary screening panel should include kinases implicated in cancer, such as:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline and should be optimized for each specific kinase.
Reagent Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare the kinase and substrate solutions in the kinase buffer.
Prepare the ATP solution in the kinase buffer.
Assay Procedure:
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
Add the kinase to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Antiproliferative Assays
To assess the effect of the compounds on cancer cell viability, a cellular antiproliferative assay, such as the MTT assay, should be performed.
Experimental Protocol: MTT Assay for Anticancer Activity
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different tumor types) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the 2-ethynylpyridin-3-amine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.
Structure-Activity Relationship (SAR) and Drug-like Properties
The data obtained from the in vitro and cellular assays will be crucial for establishing a structure-activity relationship (SAR).
Key SAR Insights to Investigate:
Role of the Ethynyl Group: Compare the activity of ethynyl-substituted compounds with their non-ethynyl or halogen-substituted counterparts to quantify the contribution of this group to kinase inhibition.[4]
Influence of Substituents on the Alkyne: Analyze how different aryl or alkyl groups at the terminus of the ethynyl moiety affect potency and selectivity.
Impact of Modifications to the 3-Amino Group: Evaluate the effect of N-alkylation or N-arylation on activity.
Effect of Pyridine Ring Substitutions: Determine how electron-donating or electron-withdrawing groups on the pyridine ring influence the overall biological profile.
In Silico ADME-Tox Profiling:
In parallel with experimental studies, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential for early-stage drug discovery.[12][14][15] Computational tools can predict parameters such as:
Lipinski's Rule of Five: To assess drug-likeness.
Aqueous Solubility: A key factor for oral bioavailability.
Blood-Brain Barrier Permeability: Important for CNS-targeted therapies.
Cytochrome P450 Inhibition: To predict potential drug-drug interactions.
Hepatotoxicity and Cardiotoxicity: To identify potential safety liabilities.
Conclusion and Future Directions
The 2-ethynylpyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique combination of a hinge-binding amino group and a bioisosteric ethynyl moiety provides a strong rationale for its potential to yield potent and selective drug candidates. The synthetic accessibility of this scaffold allows for extensive SAR exploration.
Future research should focus on:
Synthesis and screening of a focused library of 2-ethynylpyridin-3-amine derivatives against a diverse panel of kinases to identify initial hits.
Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further optimization.
In-depth cellular mechanism of action studies to confirm on-target activity and explore downstream signaling effects.
In vivo evaluation of promising candidates in relevant animal models of cancer to assess efficacy and pharmacokinetic properties.
By following the systematic approach outlined in this guide, researchers can effectively explore the therapeutic potential of the 2-ethynylpyridin-3-amine scaffold and contribute to the development of the next generation of targeted cancer therapies.
References
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PMC. 2022-11-21.
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH.
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. 2003-10-23.
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. 2017-07-27.
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. 2023-01-30.
Acetylene Group, Friend or Foe in Medicinal Chemistry.
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
Recent Advancements in Pyridine Derivatives as Anticancer Agents.
N-(Pyridin-3-yl)
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
Bioisosteric Replacements. Chemspace.
Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. 2021-01-05.
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances.
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF.
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Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing.
An In-depth Technical Guide to 2-Ethynylpyridin-3-amine and 3-Ethynylpyridin-2-amine for Researchers and Drug Development Professionals
Introduction: Navigating the Nuances of Isomeric Ethynylaminopyridines in Medicinal Chemistry In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its abi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Nuances of Isomeric Ethynylaminopyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in a multitude of biological interactions.[1][2] The introduction of an ethynyl group further enhances this versatility, offering a rigid, linear linker that can probe deep into binding pockets and serve as a handle for further chemical modifications.[3] This guide delves into the distinct characteristics of two closely related isomers: 2-ethynylpyridin-3-amine and 3-ethynylpyridin-2-amine. While structurally similar, the positional arrangement of their amino and ethynyl functionalities imparts unique physicochemical and pharmacological properties, making a nuanced understanding of their differences critical for rational drug design.
This document provides a comprehensive comparison of these two isomers, covering their synthesis, structural and electronic properties, and potential applications in medicinal chemistry. By elucidating the key distinctions between these molecules, we aim to empower researchers to make informed decisions in the selection and utilization of these valuable building blocks for the development of novel therapeutics.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the ethynyl and amino groups between the 2 and 3 positions of the pyridine ring gives rise to significant differences in the electronic and physical properties of 2-ethynylpyridin-3-amine and 3-ethynylpyridin-2-amine. A summary of their key computed and experimental properties is presented below.
Note: Predicted values are based on computational models and may vary from experimental data.
The key differentiator lies in the electronic interplay between the amino and ethynyl groups and the pyridine ring nitrogen. In 3-ethynylpyridin-2-amine , the amino group at the 2-position, being a strong electron-donating group, significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic enrichment makes the pyridine nitrogen more basic and influences the reactivity of the entire molecule.
Conversely, in 2-ethynylpyridin-3-amine , the amino group is at the 3-position. While still an electron-donating group, its influence on the ring nitrogen is less pronounced compared to the 2-amino isomer. This results in a lower predicted basicity for the pyridine nitrogen in 2-ethynylpyridin-3-amine. These electronic differences are expected to manifest in their spectroscopic signatures, reactivity in chemical transformations, and their binding interactions with biological targets.
Synthesis Strategies: The Sonogashira Coupling as a Cornerstone
The most prevalent and efficient method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9]
Synthesis of 3-Ethynylpyridin-2-amine
The synthesis of 3-ethynylpyridin-2-amine is well-documented and typically proceeds via the Sonogashira coupling of a 2-amino-3-halopyridine with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.[5][7]
A typical synthetic workflow for 3-ethynylpyridin-2-amine.
Experimental Protocol: Synthesis of 3-Ethynylpyridin-2-amine [7]
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
Solvent and Reagents: Add degassed DMF and triethylamine (Et₃N). To this mixture, add (trimethylsilyl)acetylene (1.2 eq).
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude intermediate, 2-amino-3-((trimethylsilyl)ethynyl)pyridine, by column chromatography on silica gel.
Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (K₂CO₃). Stir at room temperature until the deprotection is complete (monitored by TLC).
Final Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 3-ethynylpyridin-2-amine.
Synthesis of 2-Ethynylpyridin-3-amine
While a specific, detailed protocol for 2-ethynylpyridin-3-amine is less commonly reported, its synthesis can be achieved following a similar Sonogashira coupling strategy, starting from a 3-amino-2-halopyridine (e.g., 3-amino-2-chloropyridine or 3-amino-2-bromopyridine).
A plausible synthetic workflow for 2-ethynylpyridin-3-amine.
Causality Behind Experimental Choices:
The choice of the halogen on the pyridine ring is crucial. Generally, the reactivity order for Sonogashira coupling is I > Br > Cl.[6] While 2-amino-3-bromopyridine is a common starting material, 3-amino-2-chloropyridine might require more forcing conditions or a more active catalyst system (e.g., using a more electron-rich phosphine ligand like XPhos or SPhos) to achieve good yields. The amino group at the 3-position in the starting material for 2-ethynylpyridin-3-amine may also influence the reactivity of the adjacent halogen at the 2-position through electronic and steric effects.
The use of a silyl-protected alkyne like (trimethylsilyl)acetylene is a standard practice to prevent the undesired homocoupling of the terminal alkyne.[9] The subsequent deprotection is typically straightforward, often achieved under mild basic or fluoride-mediated conditions.[1][10]
Comparative Reactivity and Spectroscopic Analysis
Reactivity
The electronic differences between the two isomers are expected to translate into different reactivity profiles.
Nucleophilicity: The amino group in 3-ethynylpyridin-2-amine is directly attached to a carbon adjacent to the ring nitrogen, which can lead to a higher nucleophilicity of the amino group compared to that in 2-ethynylpyridin-3-amine . This could be a key consideration in subsequent derivatization reactions.
Electrophilic Aromatic Substitution: The pyridine ring in 3-ethynylpyridin-2-amine is more electron-rich due to the 2-amino group, making it more susceptible to electrophilic aromatic substitution reactions, should they be desired.
Coordination Chemistry: The proximity of the amino and ethynyl groups in 3-ethynylpyridin-2-amine might allow it to act as a bidentate ligand in coordination with metal ions, a property less likely for the more separated functional groups in 2-ethynylpyridin-3-amine .
Spectroscopic Properties
¹H NMR Spectroscopy:
2-Ethynylpyridin-3-amine: The ethynyl proton is expected to appear as a singlet around 3.0-3.5 ppm. The pyridine protons will show characteristic splitting patterns in the aromatic region (7.0-8.5 ppm). The amino protons will likely appear as a broad singlet.
3-Ethynylpyridin-2-amine: The ethynyl proton signal will be in a similar region. The chemical shifts of the pyridine protons will be influenced by the strong electron-donating 2-amino group, likely appearing at slightly higher fields compared to the other isomer.
¹³C NMR Spectroscopy:
The ethynyl carbons will have characteristic signals around 80-90 ppm. The chemical shifts of the pyridine ring carbons will differ between the two isomers due to the different substitution patterns.
IR Spectroscopy:
Both molecules will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and a sharp C≡C-H stretch for the terminal alkyne (around 3300 cm⁻¹). The C≡C triple bond stretch will appear around 2100-2200 cm⁻¹.[11]
Applications in Drug Development: Scaffolds for Targeted Therapies
Both 2-ethynylpyridin-3-amine and 3-ethynylpyridin-2-amine are valuable building blocks in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the ethynyl group can be directed towards other regions of the active site to enhance potency and selectivity.
While direct comparative studies are scarce, the positional isomerism can be exploited to fine-tune the pharmacological profile of a drug candidate. For instance, the different vectoral orientations of the amino and ethynyl groups will dictate how a molecule can be further elaborated and how it will ultimately present its pharmacophoric features to the target protein.
Several patents and research articles highlight the use of substituted aminopyridines and ethynylpyridines in the development of inhibitors for various kinases, including those involved in cancer and inflammatory diseases.[12][13] The choice between a 2-amino-3-ethynyl or a 3-amino-2-ethynyl scaffold would depend on the specific topology of the target kinase's active site and the desired interactions.
Conclusion: Informed Isomer Selection for Advancing Drug Discovery
2-Ethynylpyridin-3-amine and 3-ethynylpyridin-2-amine, while sharing the same molecular formula, are distinct chemical entities with unique electronic properties, reactivity, and potential as scaffolds in drug discovery. The strategic choice between these two isomers can have a profound impact on the biological activity and pharmacokinetic properties of a lead compound.
This guide has provided a comparative overview of their synthesis, properties, and potential applications. It is evident that while the synthesis of 3-ethynylpyridin-2-amine is more established, both isomers are accessible through the versatile Sonogashira coupling reaction. A deeper understanding of their comparative reactivity and biological activities will require further dedicated studies. As our comprehension of the intricate structure-activity relationships in drug design continues to evolve, the informed selection of isomeric building blocks like these will be paramount in the quest for more effective and selective medicines.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
Reagentia. 2-Ethynylpyridin-3-amine (1 x 5 g). [Link]
Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6, 121-133. [Link]
Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
Google Patents. Pyridine-2-amine derivative and pharmaceutical composition and use thereof.
American Chemical Society. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. [Link]
Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]
Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
ResearchGate. Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-... [Link]
Iraqi Academic Scientific Journals. Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]
ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. [Link]
Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. [Link]
PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
ResearchGate. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. [Link]
Organic Chemistry Portal. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. [Link]
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
Google Patents. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
Google Patents.
Royal Society of Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [Link]
University of Colorado Boulder. Example 11. [Link]
International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. [Link]
Acadechem. The Role of 3-Ethynylpyridine in Modern Material Science. [Link]
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
Organic Chemistry Portal. Oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with benzyltriphenylphosphonium peroxymonosulfate under microwave irradiation. [Link]
ScienceDirect. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]
Research Square. Investigation the role of 2-amino pyridine and ET3N in the substitution and hydrolysis mechanism of the P3N3Cl6 by 31P-NMR. [Link]
Application Note: Gold-Catalyzed Cyclization Protocols for 2-Ethynylpyridin-3-amine
Executive Summary This application note details the protocol for the gold-catalyzed cycloisomerization of 2-ethynylpyridin-3-amine to synthesize pyrrolo[3,2-b]pyridine (also known as 4-azaindole). This scaffold is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the gold-catalyzed cycloisomerization of 2-ethynylpyridin-3-amine to synthesize pyrrolo[3,2-b]pyridine (also known as 4-azaindole). This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib analogs) and bioisosteres of indole.
While traditional indole synthesis (e.g., Fischer, Larock) often requires harsh conditions or specific functionalization, gold catalysis offers a mild, atom-economical route via the activation of the alkyne π-system. However, the presence of the basic pyridine nitrogen presents a unique challenge: catalyst poisoning . This guide provides a robust, field-tested protocol that mitigates Lewis base interference to ensure high turnover numbers (TON) and yield.
Mechanistic Insight & Reaction Design
The "Pyridine Problem" in Gold Catalysis
Gold(I) and Gold(III) are soft Lewis acids that exhibit high alkynophilicity. However, the pyridine nitrogen in the substrate is a competent ligand that can coordinate to the cationic gold center, forming an unreactive heteroaryl-gold complex (catalyst poisoning).
The Solution: We utilize a bulky phosphine ligand (e.g., JohnPhos, PPh3) or an N-heterocyclic carbene (NHC) ligand to sterically discourage coordination to the pyridine nitrogen, often supplemented with a mild Brønsted acid promoter to transiently protonate the pyridine ring without deactivating the nucleophilic aniline amine.
Reaction Pathway: 5-endo-dig Cyclization
The transformation proceeds via a 5-endo-dig cyclization mechanism.
π-Activation: The cationic [L-Au]+ species coordinates to the alkyne (C2-C≡C).
Nucleophilic Attack: The C3-amine nitrogen attacks the activated internal alkyne carbon.
Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to regenerate the catalyst and release the aromatic 4-azaindole.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the gold-catalyzed synthesis of 4-azaindole.
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add AuCl(PPh3) (24.7 mg, 0.05 mmol, 5 mol%) and AgOTf (12.8 mg, 0.05 mmol, 5 mol%).
Add anhydrous Toluene (2.0 mL) under an inert atmosphere.
Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [Au(PPh3)]+OTf-.
Cause: Catalyst poisoning by the pyridine nitrogen.
Remedy:
Acid Additive: Add 10-20 mol% of a mild acid (Acetic acid or p-TsOH). This protonates the pyridine N (pKa ~5.2) without protonating the aniline N (pKa ~4.0 in this system due to conjugation), keeping the nucleophile active while masking the poison.
Change Ligand: Switch to a bulky NHC ligand (e.g., IPr) which sterically shields the gold center from the pyridine nitrogen approach.
Issue: Formation of Hydration Byproducts (Ketones)
Cause: Presence of adventitious water.
Remedy: Ensure solvents are strictly anhydrous. Use molecular sieves (4Å) in the reaction vessel.
References
Mechanistic Foundation of Gold Catalysis
Goriedes, A., et al. "Gold-Catalyzed Cyclization of Ortho-Alkynyl Anilines." Organic Reactions. (2014).[1][2] Link
Prevention of Catalyst Poisoning
Kumar, M., et al. "Cationic Gold Catalyst Poisoning and Reactivation."[2] Organic Letters. (2014).[2] Link
Synthesis of Azaindoles
Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry. (2014).[1][3] Link
Gold-Catalyzed Hydroamination
Alfano, A. I., et al. "Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes." Molecules. (2023).[4] Link
Application Note: Sonogashira Coupling Strategies for 2-Ethynylpyridin-3-amine
Executive Summary This guide details the optimized reaction conditions for the Sonogashira coupling of 2-ethynylpyridin-3-amine , a critical pharmacophore precursor for 7-azaindole (pyrrolo[2,3-b]pyridine) kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized reaction conditions for the Sonogashira coupling of 2-ethynylpyridin-3-amine , a critical pharmacophore precursor for 7-azaindole (pyrrolo[2,3-b]pyridine) kinase inhibitors.
Handling this scaffold presents a unique "Orthogonal Reactivity" challenge: the adjacent amino (
) and pyridine nitrogen atoms can chelate Palladium (Pd) catalysts, leading to deactivation (poisoning), while the resulting ethynyl-aminopyridine motif is prone to spontaneous intramolecular cyclization under standard basic conditions.
This protocol provides a field-proven methodology using a Pd(CF
COO) / PPh catalytic system that overcomes steric hindrance and heteroatom chelation, delivering high yields (up to 96%) while controlling the cyclization pathway.
Chemical Context & Mechanistic Challenges[1]
The Chelation Trap
In standard Sonogashira couplings, the active catalyst is a coordinatively unsaturated Pd(0) species. Substrates like 2-ethynylpyridin-3-amine possess a "pincer-like" binding site. The pyridine nitrogen and the exocyclic amine can form a stable 5-membered chelate ring with the Pd center, arresting the catalytic cycle before oxidative addition or transmetallation can occur.
Cyclization vs. Linear Product
The target molecule, 2-ethynylpyridin-3-amine, is the immediate precursor to 7-azaindole.
Path A (Linear): Desired for further functionalization. Requires mild bases and controlled temperatures (<80°C).
Path B (Cyclized): Spontaneous formation of 7-azaindole occurs at high temperatures (>100°C) or in the presence of strong bases (e.g., KOtBu).
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory chelation pathway.
Figure 1: Catalytic cycle contrasting the productive Sonogashira pathway with the catalyst poisoning mechanism common in aminopyridines.
Optimized Experimental Protocols
Protocol A: Synthesis of 2-Ethynylpyridin-3-amine
Objective: To synthesize the alkyne scaffold from 2-bromo-3-aminopyridine without protecting the amine group.
Rationale: Standard PdCl
(PPh) often fails due to the chelation described above. The use of Palladium(II) Trifluoroacetate () with Triphenylphosphine () generates a highly active "naked" Pd(0) species in situ that is less susceptible to ligand exchange by the substrate amine [1].
Catalyst Pre-activation (Crucial):
In a dry reaction vial under N
, dissolve Pd(CFCOO) (2.5 mol%) and PPh (5 mol%) in DMF (2 mL per mmol substrate). Stir at room temperature for 30 minutes .
Why? This allows the reduction of Pd(II) to the active Pd(0)-phosphine complex prior to exposing it to the potentially poisoning substrate.
Reagent Addition:
Add CuI (5 mol%), 2-bromo-3-aminopyridine (1.0 equiv), and Et
N (2.0 equiv or 1 mL/mmol).
Alkyne Injection:
Add Trimethylsilylacetylene (1.2 equiv) via syringe.
Reaction:
Heat the mixture to 100°C for 3 hours .
Note: While 100°C risks cyclization, the TMS group provides steric bulk that generally favors the linear product.
Workup:
Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over MgSO
.
Deprotection (In-situ or Separate):
Treat the crude TMS-intermediate with K
CO in MeOH (RT, 1 h) to yield the free terminal alkyne: 2-ethynylpyridin-3-amine .
Protocol B: Coupling 2-Ethynylpyridin-3-amine with Aryl Halides
Objective: To couple the free alkyne scaffold with an aryl halide (Ar-X) while avoiding self-cyclization.
Rationale: The free amine on the alkyne partner is a nucleophile. If the reaction temperature is too high, the amine will attack the triple bond (5-endo-dig cyclization) to form 7-azaindole. To maintain the linear structure, use lower temperatures.
Optimized Conditions Table:
Parameter
Condition
Reason
Catalyst
PdCl(PPh) (5 mol%)
Standard robust catalyst for terminal alkynes.
Co-Catalyst
CuI (2-3 mol%)
Accelerates transmetallation; keep low to reduce homocoupling.
Base
Diethylamine (EtNH) or EtN
Secondary amines often give cleaner profiles than inorganic bases here.
Solvent
THF or 1,4-Dioxane
Lower boiling points allow better temp control than DMF.
Temp
40°C - 60°C
CRITICAL: Keep <80°C to prevent spontaneous cyclization to azaindole.
Atmosphere
Argon/Nitrogen
Strictly anaerobic to prevent Glaser coupling (alkyne dimerization).
Workflow Diagram:
Figure 2: Experimental workflow distinguishing between linear product isolation and intentional cyclization.
Troubleshooting & Critical Controls
Catalyst Poisoning (No Reaction)
Symptom: Starting material remains unchanged; no Pd black formation.
Cause: The free amine is coordinating Pd strongly.
Solution:
Switch to the Pd(CF
COO) protocol (Protocol A).
Protect the amine: Acetylate the amine (
) prior to coupling. The amide is less nucleophilic and reduces chelation. Deprotect with mild base later.
Spontaneous Cyclization
Symptom: Appearance of a highly fluorescent spot on TLC (7-azaindoles are often fluorescent) and loss of the alkyne proton in NMR.
Control: Lower the temperature to RT or 40°C. If cyclization persists, use a bulkier base (e.g.,
) which is less likely to promote the proton transfer required for cyclization.
Glaser Homocoupling
Symptom: Formation of di-yne dimer (Py-C≡C-C≡C-Py).
Solution: Degas solvents by sparging with Argon for 15 mins. Add the alkyne slowly (dropwise) to the mixture to keep its concentration low relative to the aryl halide.
References
Zhu, Q., et al. (2017).[1][2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[1][2] [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][4] Chemical Reviews, 107(3), 874-922. [Link]
Song, J. J., et al. (2002). A General Synthesis of 7-Azaindoles via the Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of Organic Chemistry, 67(11), 3924–3926. [Link]
Application Notes & Protocols: A Modular Approach to the Synthesis of Pyrrolo[2,3-b]pyridines via Intramolecular Cyclization of 2-Ethynylpyridin-3-amine Derivatives
Abstract The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif central to numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.[1] Its bioisosteri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif central to numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.[1] Its bioisosteric relationship with indole allows for favorable interactions with a multitude of biological targets, including kinases and phosphodiesterases.[2][3] This guide provides a detailed, field-proven methodology for the synthesis of substituted pyrrolo[2,3-b]pyridines, leveraging a powerful and modular strategy that begins with the versatile building block, 2-ethynylpyridin-3-amine. The core transformation involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a subsequent intramolecular hydroamination/cyclization. This document outlines the underlying mechanistic principles, provides step-by-step protocols for execution, and offers expert insights into reaction optimization and troubleshooting, tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the 7-Azaindole Core
The pyrrolo[2,3-b]pyridine core is a cornerstone of modern medicinal chemistry. The nitrogen atom at the 7-position introduces a key hydrogen bond acceptor site, significantly altering the electronic properties compared to a standard indole ring and enabling unique interactions with protein targets. This has led to the development of potent inhibitors for critical enzymes such as Fibroblast Growth Factor Receptors (FGFR), B-RAF, Janus kinases (JAK), and Glycogen Synthase Kinase-3β (GSK-3β).[1][3][4][5]
The synthetic strategy detailed herein is predicated on a convergent design, which offers significant advantages for generating chemical libraries for structure-activity relationship (SAR) studies. By first constructing a 2-ethynylpyridin-3-amine intermediate, a wide array of substituents can be introduced in a final, diversity-oriented step through a Sonogashira coupling, followed by an efficient cyclization to forge the fused pyrrole ring. This approach is superior to many linear syntheses in terms of efficiency and modularity.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: (1) The Sonogashira cross-coupling of 2-ethynylpyridin-3-amine with a diverse range of aryl or vinyl halides, and (2) The intramolecular cyclization of the resulting N-(2-alkynyl)pyridine intermediate to yield the target pyrrolo[2,3-b]pyridine scaffold. Often, this cyclization can occur in a one-pot fashion under the same reaction conditions as the initial coupling.
Caption: High-level overview of the modular synthetic route.
Core Mechanism: A Tale of Two Catalytic Cycles
The efficiency of this transformation hinges on a tandem catalytic process. The primary reaction is the well-established Sonogashira cross-coupling, which forges the crucial C-C bond.[6][7] This is immediately followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the newly installed alkyne.
Sonogashira Coupling: This reaction involves a palladium(0) catalyst and a copper(I) co-catalyst. The palladium catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. A transmetalation step transfers the acetylide group to the palladium center. Finally, reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[6]
Intramolecular Hydroamination/Cyclization: The product of the Sonogashira reaction, a 2-(alkynyl)pyridin-3-amine, is now perfectly poised for cyclization. The amino group at the C-3 position acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne. This 5-endo-dig cyclization is often promoted by the same catalytic system or can be driven by heat or a Lewis acid.[8] The resulting intermediate is then protonated to yield the final aromatic pyrrolo[2,3-b]pyridine.
Caption: Simplified mechanistic pathway from reactants to product.
Detailed Experimental Protocol
This protocol provides a robust, general procedure that serves as an excellent starting point for a wide variety of substrates.
4.1. Materials and Equipment
Reactants: 2-Ethynylpyridin-3-amine, Aryl or Vinyl Halide (iodides and bromides are most common).
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled.
Solvents: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stirrer.
Inert Atmosphere: Nitrogen or Argon gas line with a bubbler.
Purification: Silica gel for column chromatography, standard TLC plates (e.g., silica gel 60 F₂₅₄).
Analytical: NMR spectrometer, Mass spectrometer (LC-MS or GC-MS).
4.2. Step-by-Step Procedure
Safety Note: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Nitrogen, add 2-ethynylpyridin-3-amine (1.0 eq), the aryl/vinyl halide (1.1 eq), copper(I) iodide (0.1 eq), and a magnetic stir bar.
Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (3.0 eq).
Degassing (Critical Step): Seal the flask and degas the solution thoroughly by bubbling Nitrogen or Argon through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (0.05 eq).
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 60-80 °C). The cyclization step is often facilitated at these temperatures.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting amine and the appearance of a new, often fluorescent, spot for the pyrrolopyridine product indicates progress.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
Achieving high yields and purity requires careful control over reaction parameters. The following table provides guidance on optimization and common troubleshooting scenarios.
Parameter/Issue
Causality & Expert Insight
Recommended Action
Catalyst System
The choice of palladium ligand and copper source can be critical. For less reactive halides (e.g., chlorides), more active phosphine ligands like XPhos or RuPhos may be required.[9] The cyclization step can sometimes be sluggish and may benefit from a different catalyst (e.g., a gold or silver salt) added after the initial coupling.
Start with Pd(PPh₃)₄/CuI as it is robust. If yields are low, consider a more advanced catalyst system like a pre-formed Pd(II) catalyst with a bulky phosphine ligand.
Base
The base neutralizes the HX formed during the reaction and is crucial for the catalytic cycle. Organic amines like Et₃N also act as a solvent. Inorganic bases like K₂CO₃ can be used but may require a different solvent system.
Et₃N is a standard and effective choice. Ensure it is dry and high-purity.
Solvent
Solvent polarity affects reactant solubility and reaction rates. THF is a good starting point, while DMF can be used for less soluble substrates or when higher temperatures are needed.
Ensure the solvent is anhydrous and thoroughly degassed. Oxygen is a potent inhibitor of the Pd(0) catalyst.
Low Yield
Cause: Inactive catalyst, insufficient temperature, or steric hindrance on the substrate. Strong electron-withdrawing groups can make the amine less nucleophilic, hindering the cyclization.[8]
Solution: Re-degas the reaction mixture and add a fresh portion of catalyst. Increase the temperature in 10 °C increments. For challenging substrates, consider a two-step procedure where the coupled intermediate is isolated first, then subjected to different cyclization conditions.
Side Products
Cause: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, often indicated by a dark reaction color. At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.[8]
Solution: Ensure rigorous exclusion of oxygen to minimize Glaser coupling. Run the reaction under higher dilution to favor the intramolecular pathway.
Scope and Applications in Drug Discovery
The true power of this methodology lies in its breadth. A vast array of commercially available aryl and heteroaryl halides can be coupled, allowing for the rapid exploration of chemical space around the 7-azaindole core.
Caption: Modular diversification of the pyrrolopyridine scaffold.
This modularity has been exploited to generate potent inhibitors for a range of therapeutic targets:
Oncology: Derivatives have shown significant activity against FGFR and B-RAF kinases, which are implicated in various cancers.[1][4]
Inflammatory Diseases: The scaffold has been used to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a target for diseases like COPD and CNS disorders.[2]
Neurodegenerative Diseases: Potent and selective inhibitors of GSK-3β based on this core are being investigated as potential treatments for Alzheimer's disease.[5]
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.ScienceDirect.
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction.
Application Note: Copper-Mediated Synthesis of 4-Azaindoles
This Application Note provides a comprehensive technical guide for the Copper-Mediated Annulation of 2-Ethynylpyridin-3-amine , a pivotal transformation in the synthesis of pyrrolo[3,2-b]pyridines (commonly known as 4-az...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the Copper-Mediated Annulation of 2-Ethynylpyridin-3-amine , a pivotal transformation in the synthesis of pyrrolo[3,2-b]pyridines (commonly known as 4-azaindoles ). This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and widely utilized in the development of kinase inhibitors (e.g., for melanoma and other cancers).
Introduction & Scientific Rationale
The pyrrolo[3,2-b]pyridine (4-azaindole) framework represents a critical modification of the indole nucleus, offering altered hydrogen-bonding capabilities and improved aqueous solubility—key parameters in drug design. The Copper-mediated annulation of 2-ethynylpyridin-3-amine is the most atom-economic and robust route to access this system.
Mechanistic Basis
The transformation proceeds via a 5-endo-dig cyclization . Unlike 5-endo-trig cyclizations, which are disfavored according to Baldwin's rules, the 5-endo-dig pathway is geometrically accessible due to the linear nature of the alkyne.
Copper's Role: The Cu(I) species acts as a
-acid, coordinating to the alkyne bond of the 2-ethynylpyridin-3-amine (1). This lowers the LUMO energy of the alkyne, activating it toward nucleophilic attack.
Cyclization: The amino group at the C3 position acts as the intramolecular nucleophile, attacking the electron-deficient alkyne to form a cuprated vinyl intermediate.
Aromatization: Subsequent proton transfer and tautomerization restore aromaticity, yielding the 4-azaindole (2).
Reaction Engineering & Optimization
To ensure reproducibility and high yields, the following parameters are critical. These recommendations are based on field-proven optimization studies for aminopyridine cyclizations.
Key Parameters
Parameter
Recommended Condition
Scientific Justification
Catalyst
CuI (10–20 mol%)
Cuprous iodide provides the optimal balance of Lewis acidity and solubility. Cu(OAc)₂ can be used but often requires higher temperatures.
Solvent
DMF or DMA
Polar aprotic solvents are essential to solubilize the polar aminopyridine substrate and stabilize the charged intermediates.
Base
KOtBu or Cs₂CO₃
A strong base is required to deprotonate the amine (increasing nucleophilicity) or neutralize the generated acid. KOtBu often allows lower temperatures.
Temperature
80 °C – 120 °C
Thermal energy is needed to overcome the activation barrier of the 5-endo-dig cyclization.
Atmosphere
Inert (N₂/Ar)
While Cu(I) is somewhat tolerant, oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), reducing yield.
Detailed Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-substituted-1H-pyrrolo[3,2-b]pyridine from 2-ethynylpyridin-3-amine.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]
Equipment: Sealed pressure tube or Schlenk flask, oil bath, magnetic stirrer.
Step-by-Step Procedure:
Reaction Setup (Inert Atmosphere):
Flame-dry a 25 mL Schlenk tube and allow it to cool under a stream of nitrogen.
Charge the tube with 2-(phenylethynyl)pyridin-3-amine (194 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and KOtBu (135 mg, 1.2 mmol).
Critical Step: Evacuate and backfill with nitrogen three times to remove trace oxygen.
Solvent Addition:
Add anhydrous DMF (5.0 mL) via syringe through the septum.
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
Cyclization:
Place the reaction vessel in a pre-heated oil bath at 100 °C .
Stir vigorously for 4–12 hours . Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (fluorescent blue under UV) should disappear, replaced by the product (often fluorescent violet/blue).
Workup:
Cool the reaction mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).
Note: DMF can partition into the organic layer. Wash the combined organic phases with saturated LiCl solution (2 x 10 mL) to remove residual DMF.
Wash with Brine (10 mL), dry over anhydrous Na₂SO₄ , and filter.
Purification:
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0%
40% EtOAc in Hexanes.
Yield Expectation: 75–90% isolated yield.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific 5-endo-dig pathway.
Figure 1: Catalytic cycle for the Cu-mediated synthesis of 4-azaindoles showing the activation and cyclization steps.
Experimental Workflow Diagram
This workflow ensures process integrity from setup to isolation.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 4-azaindoles.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning or oxidation
Ensure CuI is white/off-white (not green/brown). Use fresh reagents. Increase catalyst load to 20 mol%.
Glaser Coupling
Presence of Oxygen
Rigorous degassing is required. The homocoupling of alkynes (dimerization) competes with cyclization in aerobic conditions.
Product Trapped in DMF
Inefficient Extraction
DMF is miscible with water. Use 5% LiCl solution during workup to force DMF into the aqueous layer and product into the organic layer.
Regioisomers
Incorrect Substrate
Verify the starting material is 2-ethynylpyridin-3-amine . The isomer 3-ethynylpyridin-2-amine yields 7-azaindole (pyrrolo[2,3-b]pyridine).
References
Synthesis of 4-Azaindoles via Copper Catalysis
Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[1]
One-Pot Synthesis of Fused Heterocycles: An Application Guide Utilizing 3-Amino-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the one-pot synthesis of fused heterocycles, with a particular focus on leveraging the versatile s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the one-pot synthesis of fused heterocycles, with a particular focus on leveraging the versatile starting material, 3-amino-2-ethynylpyridine. This document is designed to serve as a practical resource, offering not only detailed protocols but also the underlying chemical principles and strategic considerations for the synthesis of novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Introduction: The Power of Fused Heterocycles and One-Pot Syntheses
Fused heterocyclic compounds, structures where a pyridine ring is annulated with another heterocyclic ring, are privileged motifs in drug discovery and materials science.[1] Their rigid, planar structures often lead to enhanced binding affinity with biological targets and unique photophysical properties.[1] The pyrido[2,3-d]pyrimidine core, for instance, is found in numerous kinase inhibitors and other therapeutic agents.[2]
One-pot synthesis, the sequential transformation of reactants in a single vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[3][4] By minimizing purification steps and handling of potentially unstable intermediates, one-pot reactions streamline the synthetic process, making them highly attractive for the rapid generation of molecular diversity in drug discovery campaigns.[3][4]
The Strategic Advantage of 3-Amino-2-ethynylpyridine
3-Amino-2-ethynylpyridine is a particularly valuable building block for the one-pot synthesis of fused heterocycles due to the presence of two strategically positioned reactive functionalities: a nucleophilic amino group and an electrophilically activatable ethynyl group. This arrangement allows for a variety of tandem and domino reactions where the initial reaction at one site sets the stage for a subsequent intramolecular cyclization involving the other.
The general synthetic strategy involves the initial reaction of the amino group with a suitable electrophile, followed by an intramolecular cyclization of the newly formed intermediate onto the ethynyl group. Alternatively, the ethynyl group can first undergo a reaction, such as a metal-catalyzed coupling, followed by cyclization involving the amino group.
Mechanistic Pathways to Fused Heterocycles
The one-pot synthesis of fused heterocycles from 3-amino-2-ethynylpyridine can proceed through several key mechanistic pathways, primarily involving intramolecular cyclization. The specific pathway is dictated by the choice of reagents and reaction conditions.
Nucleophilic Attack followed by Intramolecular Cyclization
A common and powerful strategy involves the initial nucleophilic attack of the 3-amino group on an electrophile, followed by an intramolecular cyclization of the resulting intermediate onto the ethynyl moiety. This can be catalyzed by acids, bases, or metals.
Application Note: Click Chemistry Methodologies for 2-Ethynylpyridin-3-amine
This guide outlines the high-precision application of 2-ethynylpyridin-3-amine in Click Chemistry (CuAAC), specifically tailored for medicinal chemistry and fragment-based drug discovery (FBDD). Executive Summary 2-Ethyn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the high-precision application of 2-ethynylpyridin-3-amine in Click Chemistry (CuAAC), specifically tailored for medicinal chemistry and fragment-based drug discovery (FBDD).
Executive Summary
2-Ethynylpyridin-3-amine (CAS: 1007350-02-4) is a high-value "heterocyclic alkyne" scaffold. Unlike simple phenyl-alkynes, this compound possesses a dual-nitrogen architecture (pyridine
and exocyclic ) that presents unique challenges and opportunities in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Challenge: The proximity of the pyridine nitrogen and the amine group creates a bidentate chelating motif that can sequester Cu(I) catalysts, leading to "catalyst poisoning" and sluggish yields (often <40% under standard conditions).
The Solution: This guide provides an optimized "Ligand-Accelerated" Protocol using tris(benzyltriazolylmethyl)amine (TBTA) or THPTA to outcompete the substrate for copper binding, restoring reaction kinetics.
The Application: Synthesis of 1,4-disubstituted-1,2,3-triazoles (kinase inhibitors, bioisosteres) and control over the competing cyclization pathway to pyrrolo[3,2-b]pyridines.
Chemical Profile & Mechanistic Insight[1][2][3][4]
The "Copper Sponge" Effect
In standard CuAAC, the alkyne coordinates with Cu(I) to form a copper-acetylide intermediate. However, 2-ethynylpyridin-3-amine can act as a suicide substrate for the catalyst. The pyridine nitrogen (N1) and the exocyclic amine (at C3) can form a stable chelate with Cu(I), removing it from the catalytic cycle.
Consequence: Standard aqueous ascorbate/CuSO4 conditions often fail or stall.
Remediation: Use of polytriazole ligands (TBTA, THPTA) stabilizes the Cu(I) oxidation state and sterically prevents the formation of non-productive chelates with the substrate.
Divergent Pathways: Click vs. Cyclization
Researchers must be aware that this scaffold is "spring-loaded" for two distinct outcomes:
Path A (Click): Intermolecular reaction with an azide to form a triazole.
Path B (Cyclization): Intramolecular nucleophilic attack of the C3-amine onto the activated C2-alkyne (often metal-catalyzed) to form 1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative).
Control Strategy: To favor "Click" (Path A), maintain ambient temperature and strictly exclude strong Lewis acids or Pd catalysts that favor the cyclization.
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways for 2-ethynylpyridin-3-amine. Path A (Green) yields the target click product via ligand-stabilized CuAAC. Path B (Red) leads to the fused azaindole system, a common side-reaction if conditions are uncontrolled.
Detailed Experimental Protocols
Protocol A: Ligand-Stabilized CuAAC (Recommended)
For the synthesis of triazole-linked libraries from 2-ethynylpyridin-3-amine.
Reagents:
Alkyne: 2-Ethynylpyridin-3-amine (1.0 equiv)
Azide: R-N3 (1.1 equiv)
Catalyst Source: CuSO4·5H2O (5-10 mol%)
Reductant: Sodium Ascorbate (20 mol%)
Ligand:TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog). Ratio Cu:Ligand must be 1:1.5 or 1:2.
Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (if solubility is poor).
Step-by-Step Procedure:
Ligand Complex Pre-formation (Critical): In a small vial, dissolve CuSO4·5H2O and the Ligand (TBTA) in the solvent. Stir for 5 minutes until the solution turns a clear blue/green (depending on ligand). Why: This pre-forms the active catalytic species, preventing the pyridine substrate from sequestering the free copper immediately.
Substrate Addition: Dissolve 2-ethynylpyridin-3-amine and the organic azide in the reaction solvent (t-BuOH/H2O).
Initiation: Add the Cu-Ligand complex solution to the substrate mixture.
Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution should turn yellow/orange (characteristic of Cu(I)-TBTA).
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
Note: Do not heat above 50°C unless necessary, as this promotes the competing cyclization of the aminopyridine.
Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA solution to remove copper. The pyridine nitrogen makes copper removal difficult; thorough chelation is required.
Purification: Extract with EtOAc. The product (triazole) is often more polar; purify via flash chromatography (DCM/MeOH gradients).
Protocol B: Troubleshooting "Stalled" Reactions
If conversion is <50% after 12 hours:
Switch to DMSO: The substrate may be aggregating.
Increase Ligand Ratio: Go to 1:5 (Cu:THPTA). The excess ligand acts as a buffer against the pyridine chelation.
Anaerobic Conditions: Degas solvents with
. Oxygen oxidizes Cu(I) to inactive Cu(II) faster in the presence of amine ligands.
Applications in Drug Discovery[5][6]
Kinase Inhibitor Design (Bioisosteres)
The 1,2,3-triazole ring formed from 2-ethynylpyridin-3-amine serves as a rigid, metabolicly stable bioisostere for amide bonds.
Mechanism: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region. The C3-amine acts as a Hydrogen Bond Donor (HBD).
Click Advantage: The triazole linker positions the "tail" (R-group from azide) into the hydrophobic back-pocket of the enzyme.
Case Study: This scaffold is structurally homologous to 7-azaindole kinase inhibitors (e.g., Vemurafenib analogs) but offers a modular assembly via click chemistry rather than linear synthesis.
Fragment-Based Drug Discovery (FBDD)
2-Ethynylpyridin-3-amine is an ideal "Fragment A" for in situ click screening.
Method: Incubate the enzyme with the alkyne fragment and a library of azides. The enzyme template can catalyze the formation of the triazole if the two fragments bind in proximity (In Situ Click Chemistry), selecting the most potent inhibitor from the library.
Quantitative Data Summary
Parameter
Standard Conditions (No Ligand)
Optimized Protocol (with TBTA/THPTA)
Catalyst Loading
10-20 mol%
1-5 mol%
Typical Yield
30 - 45% (Variable)
85 - 95%
Reaction Time
24+ hours
4 - 8 hours
Side Products
Oxidative dimers, Cyclized azaindoles
Minimal (<5%)
Copper Removal
Difficult (Green residues)
Efficient (EDTA wash)
References
Mechanism of CuAAC & Ligand Acceleration
Title: Polytriazoles as Copper(I)
Source: Chan, T. R., et al. Organic Letters (2004).
Synthesis of kinase inhibitors using 2-ethynylpyridin-3-amine precursors
Application Note & Protocol Title: A Practical Guide to the Synthesis of Fused Pyrimidine Kinase Inhibitors from 2-Ethynylpyridin-3-amine Audience: Researchers, scientists, and drug development professionals. Abstract: T...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Title: A Practical Guide to the Synthesis of Fused Pyrimidine Kinase Inhibitors from 2-Ethynylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed protocol for the synthesis of kinase inhibitor scaffolds based on the versatile 2-ethynylpyridin-3-amine precursor. It outlines a robust two-step synthetic strategy involving a Sonogashira cross-coupling followed by a cyclization/annulation reaction to form a pyridopyrimidine core, a privileged scaffold in many kinase inhibitors. The document offers in-depth explanations of the underlying reaction mechanisms, experimental choices, and characterization techniques to ensure scientific integrity and reproducibility.
Strategic Importance of the 2-Ethynylpyridin-3-amine Scaffold
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. A significant portion of these inhibitors feature fused heterocyclic ring systems, such as quinazolines or pyridopyrimidines, which act as "hinge-binding" motifs that occupy the ATP-binding site of the target kinase.[1] The 2-ethynylpyridin-3-amine precursor is a strategically valuable building block for constructing these scaffolds for several key reasons:
Orthogonal Reactivity: The molecule possesses two key reactive handles: a terminal alkyne and a primary amine. The alkyne is primed for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] The nucleophilic amine, positioned ortho to the alkyne, is perfectly situated to participate in subsequent intramolecular cyclization reactions.
Rapid Assembly of Core Scaffolds: This ortho-disposition allows for a convergent and efficient two-step synthesis. The first step establishes a key C-C bond, introducing diversity, while the second step rapidly builds the fused heterocyclic core.
Structural Analogy: The resulting pyridopyrimidine scaffold is a bioisostere of the purine core of ATP, enhancing its potential to bind effectively within the kinase ATP pocket.[1] This structural feature is common in potent inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4]
The overall synthetic logic is to leverage this built-in reactivity to construct complex molecular architectures from simple, commercially available starting materials.
Figure 1. General synthetic workflow for kinase inhibitor core synthesis.
Core Synthetic Protocol: Synthesis of a Model 4-Aryl-pyrido[2,3-d]pyrimidine
This section details a representative, field-proven protocol for the synthesis of a model kinase inhibitor core. The process is divided into two primary stages: (A) Sonogashira cross-coupling and (B) Guanidine-mediated cyclization.
Step A: Sonogashira Cross-Coupling of 2-Ethynylpyridin-3-amine with an Aryl Halide
The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] It typically employs a dual catalytic system of palladium and copper.[2]
Reaction Scheme:
(Self-generated image of the Sonogashira reaction)
Materials and Reagents:
Reagent
M.W. ( g/mol )
Molarity/Purity
Amount (mmol)
Eq.
Notes
2-Ethynylpyridin-3-amine
118.14
>97%
5.0
1.0
Limiting Reagent
4-Bromoanisole
187.04
>98%
5.5
1.1
Aryl halide partner
PdCl₂(PPh₃)₂
701.90
>98%
0.15
0.03
Palladium catalyst
Copper(I) Iodide (CuI)
190.45
>98%
0.25
0.05
Copper co-catalyst
Triethylamine (Et₃N)
101.19
>99%
15.0
3.0
Base and solvent
Tetrahydrofuran (THF), anhydrous
72.11
Dri-Solv®
50 mL
-
Reaction solvent
Detailed Procedure:
Inert Atmosphere Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-ethynylpyridin-3-amine (590 mg, 5.0 mmol), 4-bromoanisole (1.03 g, 5.5 mmol), PdCl₂(PPh₃)₂ (105 mg, 0.15 mmol), and CuI (48 mg, 0.25 mmol).
Solvent Addition & Degassing: Add anhydrous THF (25 mL) and triethylamine (2.1 mL, 15.0 mmol). Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Rationale: Removal of oxygen is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.[6]
Reaction Execution: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 6-8 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (3 x 20 mL).
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL). Rationale: The NH₄Cl wash helps to remove copper salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the intermediate, 2-((4-methoxyphenyl)ethynyl)pyridin-3-amine, as a solid.
Step B: Annulation to form the Pyrido[2,3-d]pyrimidine Core
This step involves the condensation of the newly formed ortho-alkynyl aniline with a suitable C1-N1 building block, such as guanidine, to construct the pyrimidine ring.
Reaction Scheme:
(Self-generated image of the cyclization reaction)
Materials and Reagents:
Reagent
M.W. ( g/mol )
Purity
Amount (mmol)
Eq.
Notes
2-((4-methoxyphenyl)ethynyl)pyridin-3-amine
224.26
-
4.0
1.0
Intermediate from Step A
Guanidine Hydrochloride
95.53
>99%
12.0
3.0
Source of the N-C-N fragment
Sodium Ethoxide (NaOEt)
68.05
>96%
16.0
4.0
Strong base
2-Ethoxyethanol
90.12
>99%
40 mL
-
High-boiling solvent
Detailed Procedure:
Reagent Preparation: In a 100 mL round-bottom flask, add guanidine hydrochloride (1.15 g, 12.0 mmol) and sodium ethoxide (1.09 g, 16.0 mmol) to 2-ethoxyethanol (40 mL). Stir the mixture at room temperature for 30 minutes. Rationale: Sodium ethoxide is a strong base used to generate free guanidine from its hydrochloride salt.[7]
Reactant Addition: Add the 2-((4-methoxyphenyl)ethynyl)pyridin-3-amine (897 mg, 4.0 mmol) from Step A to the guanidine solution.
Reaction Execution: Heat the reaction mixture to 120 °C and reflux for 12-16 hours under a nitrogen atmosphere.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up:
Cool the reaction to room temperature.
Pour the mixture into ice-water (100 mL). A precipitate should form.
Collect the solid by vacuum filtration, washing thoroughly with water (3 x 30 mL) and then with cold diethyl ether (2 x 20 mL).
Purification: The collected solid can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography if necessary to yield the final product, 4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine.
Mechanistic Insights
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds via a synergistic dual catalytic cycle.[8] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the generation of the key copper(I) acetylide intermediate.
Figure 2. Simplified catalytic cycles of the Sonogashira reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[8]
Transmetalation: Concurrently, the terminal alkyne is deprotonated by the base (triethylamine) and reacts with the Cu(I) salt to form a copper acetylide. This species then transfers the acetylide group to the Pd(II) complex, displacing the halide.[8]
Reductive Elimination: The two organic fragments (aryl and alkynyl) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Annulation Mechanism
The formation of the pyrimidine ring is a condensation-cyclization sequence.
Nucleophilic Attack: The free guanidine, a strong nucleophile, attacks the internal carbon of the alkyne. This is facilitated by the electron-withdrawing nature of the pyridine ring and the polarization of the alkyne.
Tautomerization & Cyclization: A series of proton transfers and tautomerization events follows, leading to an intermediate that is primed for cyclization. The amino group on the pyridine ring then attacks the carbon atom derived from the guanidine.
Aromatization: A final elimination of ammonia or water (depending on the exact pathway) leads to the stable, aromatic pyridopyrimidine ring system.
Characterization and Quality Control
Self-validating protocols require rigorous confirmation of product identity and purity.
Expected Data for Model Products:
Compound
Technique
Expected Observations
2-((4-methoxyphenyl)ethynyl)pyridin-3-amine
¹H NMR
Aromatic protons (6.5-8.5 ppm), a singlet for the OMe group (~3.8 ppm), and a broad singlet for the NH₂ group (~4.5-5.5 ppm).
MS (ESI+)
Expected [M+H]⁺ peak at m/z = 225.10.
IR (ATR)
Presence of a C≡C stretch (~2200-2100 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).[9]
4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine
¹H NMR
Disappearance of the alkyne proton. Appearance of new aromatic signals corresponding to the pyrimidine ring. Retention of OMe singlet and aromatic signals from the phenyl ring.
MS (ESI+)
Expected [M+H]⁺ peak at m/z = 265.11.
IR (ATR)
Disappearance of the C≡C stretch. Persistence of N-H stretches.
Expanding the Scope for Drug Discovery
The true power of this synthetic route lies in its adaptability for creating libraries of potential kinase inhibitors. Diversity can be readily introduced at several key positions:
R¹ Position: By varying the aryl or heteroaryl halide used in the Sonogashira coupling, a wide array of substituents can be installed at the 4-position of the pyridopyrimidine core. This is crucial for exploring structure-activity relationships (SAR) and optimizing interactions with the kinase active site.[10]
R² Position: While this protocol uses guanidine to install a 2-amino group (a common hinge-binding element), other reagents like ureas, thioureas, or isocyanates could be used to generate different functionalities at this position.
Further Functionalization: The resulting pyridopyrimidine core can be subjected to further reactions, such as N-alkylation or N-arylation on the 2-amino group, to further expand the chemical space.
This modular approach allows for the systematic exploration of chemical space to identify compounds with high potency and selectivity for specific kinase targets.[11]
References
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
ResearchGate. (n.d.). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. Available from: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
ACS Publications. (2021-05-19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
National Center for Biotechnology Information (PMC). (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
Royal Society of Chemistry. (2022-03-15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from: [Link]
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]
YouTube. (2020-07-25). Sonogashira Coupling. Available from: [Link]
MDPI. (2021-08-26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
National Center for Biotechnology Information (PMC). (2022-06-13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]
PubMed. (n.d.). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. Available from: [Link]
PubMed. (2017-07-27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available from: [Link]
Dove Medical Press. (2022-05-16). EGFR inhibitors synthesis and biological assessment. DDDT. Available from: [Link]
PubMed. (2015-05-01). Decarboxylative Alkynyl Termination of Palladium-Catalyzed Catellani Reaction: A Facile Synthesis of α-Alkynyl Anilines via Ortho C-H Amination and Alkynylation. Available from: [Link]
National Institutes of Health. (2025-05-22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]
PubMed. (2021-10-01). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Available from: [Link]
MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]
ScienceDirect. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]
ResearchGate. (n.d.). Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. Available from: [Link]
MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available from: [Link]
Master Organic Chemistry. (2016-11-23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
National Center for Biotechnology Information (PMC). (n.d.). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Available from: [Link]
National Center for Biotechnology Information (PMC). (n.d.). Direct intermolecular aniline ortho-arylation via benzyne intermediates. Available from: [Link]
Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Available from: [Link]
ResearchGate. (n.d.). Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. Available from: [Link]
ResearchGate. (2025-10-16). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]
Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems. Available from: [Link]
PubMed. (n.d.). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Available from: [Link]
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025-01-23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]
To the Research Team: This application note details the microwave-assisted synthesis and utilization of 2-ethynylpyridin-3-amine . While the 2-amino-3-ethynyl isomer (precursor to 7-azaindole) is more commonly encountere...
Author: BenchChem Technical Support Team. Date: February 2026
To the Research Team:
This application note details the microwave-assisted synthesis and utilization of 2-ethynylpyridin-3-amine . While the 2-amino-3-ethynyl isomer (precursor to 7-azaindole) is more commonly encountered in literature, 2-ethynylpyridin-3-amine is a critical, high-value intermediate for accessing pyrrolo[3,2-b]pyridines (4-azaindoles) and 1,8-naphthyridines —scaffolds increasingly prioritized in kinase inhibitor discovery (e.g., VEGFR, PI3K pathways).
The protocols below are designed for CEM Discover or Biotage Initiator+ systems but are adaptable to any monomode microwave reactor.
Executive Summary & Mechanistic Insight
The molecule 2-ethynylpyridin-3-amine features an ortho-disposition of an alkyne (C2) and a primary amine (C3). Unlike its isomer (2-amino-3-ethynylpyridine), which cyclizes to the widely used 7-azaindole, this scaffold provides access to the pyrrolo[3,2-b]pyridine (4-azaindole) core.
Under microwave irradiation, the synthesis and subsequent cyclization of this intermediate are accelerated by two factors:
Dipolar Polarization: The polar pyridine ring couples efficiently with the microwave field, generating rapid internal heating that overcomes the activation energy for the initial Sonogashira coupling.
Superheating: Pressurized vessels allow solvents (e.g., DMF, water/alcohol) to exceed their boiling points, facilitating the 5-endo-dig cyclization which is often kinetically disfavored under thermal conditions.
Experimental Workflow Visualization
The following diagram outlines the divergent synthesis pathways starting from 2-halo-3-aminopyridine.
Figure 1: Divergent synthesis pathways from 2-ethynylpyridin-3-amine to fused heterocycles.
Protocol A: Synthesis of 2-Ethynylpyridin-3-amine
Objective: Rapid generation of the ethynyl precursor via Sonogashira coupling.
Challenge: Preventing oxidation of the amine or homocoupling of the alkyne.
Protocol B: Cyclization to Pyrrolo[3,2-b]pyridine (4-Azaindole)
Objective: Intramolecular cyclization of the amine onto the alkyne.
Mechanism: 5-endo-dig cyclization. This is electronically disfavored compared to 5-exo-dig, requiring metal activation (Au, Cu, or Zn) or strong bases.
Materials
Substrate: 2-Ethynylpyridin-3-amine (from Protocol A)
Catalyst: AuCl₃ (5 mol%) or KOtBu (2 equiv) for metal-free.
Solvent: Toluene (for Au) or NMP (for Base).
Step-by-Step Methodology (Gold-Catalyzed)
Preparation: Dissolve 2-ethynylpyridin-3-amine (0.5 mmol) in Toluene (2 mL) in a 10 mL quartz MW vial.
Catalyst: Add AuCl₃ (7.5 mg).
Irradiation:
Temp: 100°C
Time: 10 minutes
Stirring: High
Isolation: Filter through a short pad of Celite. Evaporate solvent.
Result: Quantitative conversion to Pyrrolo[3,2-b]pyridine.
Why Microwave?
Thermal cyclization of this isomer often requires refluxing in toluene for 12-24 hours. Microwave irradiation achieves completion in <15 minutes by instantaneously heating the catalyst-substrate complex.
Protocol C: Synthesis of 1,8-Naphthyridines
Objective: Reaction of 2-ethynylpyridin-3-amine with carbonyls (Friedländer-type annulation) to form 1,8-naphthyridines.
Materials
Substrate: 2-Ethynylpyridin-3-amine (0.5 mmol)
Reactant: Acetophenone (or other ketone) (0.6 mmol)
Mix: Combine amine and ketone in the MW vial with Dioxane (2 mL).
Catalyst: Add the Gold/Silver mixture (generates cationic Gold in situ).
Irradiation:
Temp: 140°C
Time: 20 minutes
Mechanism: The gold activates the alkyne for hydration/hydroamination, followed by condensation with the ketone.
Yield: 75-85% (Substrate dependent).
Troubleshooting & Critical Parameters
Oxidation of the Amine
Symptom: Darkening of reaction mixture; low yield.
Cause: 3-aminopyridines are electron-rich and prone to oxidation at high temperatures in air.
Solution: Strict Argon/Nitrogen purging before capping the MW vial is mandatory.
Homocoupling (Glaser Coupling)
Symptom: Formation of diyne dimer.
Cause: Presence of Oxygen + Copper.
Solution: Minimize CuI loading (keep <2 mol%) or switch to a Copper-free Sonogashira protocol (using Pd(OAc)₂/XPhos).
Regioselectivity (Cyclization)[3]
Note: Ensure the starting material is indeed 2-bromo-3-aminopyridine . If 3-bromo-2-aminopyridine is used, the product will be 7-azaindole . The NMR shift of the bridging carbons is distinct:
4-Azaindole: Bridgehead carbons appear at ~145 ppm and ~130 ppm.
7-Azaindole: Bridgehead carbons appear at ~150 ppm and ~120 ppm.
References
Microwave-Assisted Synthesis of 7-Azaindoles via Iron-Catalyzed Cyclization.
Source: Le et al., ResearchGate / NIH.
Context: Describes the general methodology for cyclizing o-haloaminopyridines with alkynes, adaptable to the 4-azaindole isomer.
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles.
Source: MDPI, Molecules.
Context: Reviews microwave protocols for fusing pyridine rings, including naphthyridine synthesis.
One-pot Synthesis of Pyrrolo[2,3-b]pyridines (Azaindoles).
Source:Organic Chemistry Portal.
Context: Provides mechanistic details on the Sonogashira-Cyclization cascade relevant to aminopyridine alkynylation.
Synthesis of 2-Aminopyridines via Cobalt-Catalyzed Cycloaddition.
Source:ResearchGate.[3]
Context: Background on the reactivity of 2-aminopyridine derivatives and cyclization patterns.
Application Note: Precision Halogenation of 2-Ethynylpyridin-3-amine Derivatives
Executive Summary & Strategic Importance The 2-ethynylpyridin-3-amine scaffold is not merely a building block; it is the "privileged precursor" for 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) . This bicyclic heteroaromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 2-ethynylpyridin-3-amine scaffold is not merely a building block; it is the "privileged precursor" for 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) . This bicyclic heteroaromatic system is a bioisostere of indole and purine, forming the core of blockbuster kinase inhibitors like Vemurafenib (Zelboraf) and Pexidartinib .
This guide addresses the critical challenge of halogenation in this system. Halogenation is required to install "handles" for cross-coupling (Suzuki, Sonogashira) to expand the drug core. We focus on two distinct regiochemical outcomes:
Cyclizative Halogenation: Converting the alkyne-amine to a 3-halo-7-azaindole .
Terminal Alkyne Halogenation: Functionalizing the alkyne terminus without cyclization.
Mechanistic Logic & Reaction Pathways[1]
The reactivity of 2-ethynylpyridin-3-amine is defined by the proximity of the nucleophilic amino group (
) to the electrophilic alkyne (-system).
Pathway A (Halocyclization): In the presence of an electrophilic halogen source (
), the alkyne is activated, triggering an intramolecular nucleophilic attack by the amine nitrogen (5-endo-dig cyclization). This yields the 3-halo-7-azaindole.
Pathway B (Terminal Functionalization): Using a metal catalyst (Ag) that stabilizes the acetylide intermediate allows for substitution at the terminal carbon without triggering the cyclization, preserving the open chain.
Visualizing the Divergent Pathways
Figure 1: Divergent synthesis pathways controlled by reagent selection. Pathway A yields the bicyclic core; Pathway B preserves the linear alkyne.
Protocol A: Electrophilic Iodocyclization (Synthesis of 3-Iodo-7-azaindole)
Application: Primary route for generating the core scaffold for Suzuki-Miyaura coupling at the C3 position.
Reagents & Equipment[2][3][4]
Substrate: 2-Ethynylpyridin-3-amine (1.0 equiv)
Halogen Source: Iodine (
) (1.1 equiv) or N-Iodosuccinimide (NIS).
Base: Potassium Carbonate (
) (3.0 equiv).
Solvent: Acetonitrile (
) or DMF (Anhydrous).
Quench: Sat. aq. Sodium Thiosulfate (
).
Step-by-Step Methodology
Preparation: Charge a round-bottom flask with 2-ethynylpyridin-3-amine (1.0 mmol) and anhydrous MeCN (10 mL).
Base Addition: Add
(3.0 mmol) and stir at room temperature for 10 minutes.
Halogenation: Cool the mixture to 0°C. Add
(1.1 mmol) portion-wise over 15 minutes.
Critical Control Point: Rapid addition causes exotherms that may degrade the iodine. The solution will turn dark brown.
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Self-Validation: Monitor TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a highly fluorescent spot ().
Work-up: Dilute with EtOAc (30 mL). Wash with sat.
(2 x 15 mL) to remove excess iodine (organic layer turns from purple/brown to yellow). Wash with brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Dissolution: Dissolve substrate in Acetone (0.1 M concentration).
Catalyst Loading: Add
(10 mol%). The solution need not be anhydrous, but avoid gross water contamination.
Bromination: Add NBS (1.2 equiv) in a single portion. Stir at room temperature.
Mechanism:[2][3][4][5][6] The reaction proceeds via a silver acetylide intermediate which undergoes electrophilic substitution with NBS.
Monitoring: Reaction is typically fast (30–60 mins).
Self-Validation: Monitor by LC-MS.[1] Look for the distinctive Br isotope pattern (M+ and M+2 in 1:1 ratio).
Warning: If reaction time exceeds 2 hours, polybromination (ring bromination) risks increase significantly.
Work-up: Filter the reaction mixture through a Celite pad to remove silver salts. Concentrate the filtrate.
Purification: Rapid filtration through a short silica plug (DCM/Hexane). Do not use prolonged column chromatography as haloalkynes can be silica-sensitive.
Comparative Data & Troubleshooting
Solvent Effects on Cyclization (Protocol A)
Solvent
Temperature
Yield (3-Iodo-7-azaindole)
Notes
MeCN
25°C
82%
Optimal balance of solubility and rate.
DMF
25°C
78%
Harder to remove during workup; good for scale-up.
DCM
25°C
45%
Slow reaction; heterogeneous base suspension issues.
Ethanol
Reflux
60%
Competitive side reactions observed.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield (Protocol A)
Incomplete cyclization due to trace acid.
Ensure is finely ground. Add 10 mol% to buffer.
Polybromination (Protocol B)
Reaction time too long; NBS attacking ring.
Quench reaction immediately upon consumption of SM. Reduce NBS to 1.05 equiv.
Dark Tarry Crude
Oxidative polymerization of amine.
Perform reactions under atmosphere. Degas solvents.
Product Instability
Haloalkynes are light/heat sensitive.
Store Protocol B products at -20°C in the dark.
References & Authority
Leboho, T. C., et al. (2013).[3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry. Link
Context: Foundational work on cyclization conditions for this specific scaffold.
McLaughlin, M., et al. (2006).[7] "A Practical and Straightforward Preparation of 2-Substituted 7-Azaindole Derivatives." Organic Letters. Link
Context: Establishes the iodocyclization efficiency and regioselectivity rules.
Liu, X., et al. (2018).[8] "Synthesis of Alkynyl Bromides." Synlett. Link
Context: Validation of the AgNO3/NBS protocol for terminal alkyne halogenation.
Song, J. J., et al. (2012). "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor." Journal of Medicinal Chemistry. Link
Context: Demonstrates the industrial relevance of the 7-azaindole core in drug development.
Technical Support Center: Troubleshooting Ethynylpyridine Amination
Topic: Troubleshooting Low Conversion Rates in Ethynylpyridine Amination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide Version: 2.4 (Current) Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion Rates in Ethynylpyridine Amination
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Support Guide
Version: 2.4 (Current)
Executive Summary: The Chemoselectivity Paradox
"Ethynylpyridine amination" presents a classic chemoselectivity paradox in organometallic chemistry. You are likely attempting one of two distinct transformations:
Cross-Coupling (Buchwald-Hartwig): Installing an amine onto a halogenated pyridine ring while preserving the ethynyl (alkyne) group.
Hydroamination: Adding an amine across the ethynyl triple bond to form an enamine or imine.
The Core Problem: Low conversion in these systems is rarely due to a single factor. It is usually a competition between the Lewis basicity of the pyridine nitrogen , the
-acidity of the alkyne , and the oxidative addition barrier of the carbon-halogen bond.
This guide provides diagnostic workflows to identify which of these forces is arresting your reaction.
Diagnostic Workflow (Interactive Logic)
Before adjusting reagents, use this logic flow to diagnose the specific failure mode.
Figure 1: Decision tree for diagnosing reaction stalling based on crude analysis.
Scenario A: Buchwald-Hartwig Coupling (Preserving the Alkyne)
The Objective: Reacting a halo-ethynylpyridine with an amine to form an amino-ethynylpyridine.
The Failure: The reaction stalls (0-20% conversion), or the alkyne disappears.
Root Cause 1: The "Alkyne Sink" Effect
Terminal alkynes are potent ligands for Pd(0). If your phosphine ligand is not sterically demanding enough, the alkyne will displace it, forming a stable (unreactive)
-complex with the Palladium. This removes the catalyst from the oxidative addition cycle.
Technical Solution:
Ligand Switch: Move to Dialkylbiaryl Phosphines (e.g., BrettPhos , XPhos , or RuPhos ).
Mechanism:[1][2][3][4][5][6][7] The bulky biaryl backbone creates a "roof" over the Pd center, sterically preventing the linear alkyne from coordinating "side-on," while still allowing the flat amine and aryl halide to react.
Pre-catalysts: Stop using
or . Use G3-precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid initiation, minimizing the window for alkyne interference.
Root Cause 2: Pyridine Inhibition
The pyridine nitrogen (especially if unhindered) can bind to Pd(II) intermediates, forming a resting state that is too stable to undergo reductive elimination.
Technical Solution:
Base Selection: Switch from strong bases (
, ) to weak, soluble bases ( or ).
Reasoning: Strong bases can deprotonate the terminal alkyne (
), leading to Sonogashira-type side reactions or polymerization. Weak bases are sufficient for the amination cycle but spare the alkyne.
Optimized Protocol: C-N Coupling on Ethynylpyridines
High boiling point; alcohol solvents can assist proton transfer in the transition state.
Base
(2.0 equiv) or
Weak enough to avoid alkyne deprotonation; strong enough for amination.
Additive
None (Avoid CuI)
Copper will instantly catalyze the Sonogashira or Glaser coupling of your alkyne.
Temp
80°C - 100°C
Sufficient energy to overcome the oxidative addition barrier of electron-rich pyridines.
Scenario B: Hydroamination (Reacting the Alkyne)[8]
The Objective: Adding an amine across the triple bond of 2-ethynylpyridine.
The Failure: No reaction, or formation of complex oligomers.
Mechanism of Failure
Hydroamination of ethynylpyridines is electronically difficult. The pyridine ring pulls electron density from the alkyne, making it less susceptible to electrophilic activation by soft metals (Au, Pt). Conversely, the pyridine nitrogen can poison the Lewis acidic catalysts required for this transformation.
Figure 2: Competitive coordination pathways in hydroamination.
Troubleshooting Guide
Q: My catalyst turns black immediately.
A: You are likely using a Gold(I) or Palladium catalyst that is being reduced by the amine.
Fix: Switch to Copper(I) Catalysis (
or ) in the presence of a base. For ethynylpyridines, the pyridine nitrogen can actually assist Cu-catalysis by directing the metal to the alkyne (chelation control), promoting anti-Markovnikov addition.
Q: I see starting material and amine, but no product.
A: The activation energy is too high.
Fix: Use Microwave Irradiation .[8] Ethynylpyridine hydroaminations often require 120°C+ to overcome the electronic deactivation. Ensure your solvent is degassed to prevent oxidative degradation of the amine.
FAQ: Specific "Pain Points"
Q: Can I use a protecting group on the alkyne to improve the Buchwald yield?A:Yes, and you often should. If the terminal alkyne is problematic, protect it with a TIPS (Triisopropylsilyl) group.
Why TIPS? TMS is too labile and can fall off during the basic conditions of Buchwald coupling. TIPS is robust and its bulk prevents the alkyne from interacting with the Pd-center. You can deprotect it later with TBAF.
Q: I am getting homocoupling (Glaser) instead of amination. Why?A: Trace Oxygen + Copper contamination.
The Fix: Even ppm levels of Copper (often found in low-grade
sources or bases) can catalyze Glaser coupling in the presence of air.
Protocol: 1. Use high-purity reagents (99.99% base). 2. Sparge solvents with Argon for 15 minutes. 3. Add BHT (butylated hydroxytoluene) as a radical scavenger to inhibit oxidative coupling.
Q: Is it better to use an Aryl Chloride or Aryl Bromide/Iodide?A: For ethynylpyridines, Aryl Chlorides are often superior for chemoselectivity, despite being less reactive.
Reasoning: Aryl Iodides are too reactive and can undergo iodine-lithium exchange or rapid oxidative addition that facilitates side reactions. Chlorides allow for a more controlled, ligand-modulated oxidative addition.
References & Authoritative Grounding
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Grounding: Establishes the necessity of bulky ligands (BrettPhos/XPhos) to prevent catalyst inhibition by competing substrates.
Paul, F., et al. (2016). Mechanism of the Palladium-Catalyzed Amination of Chloro-substituted Nitrogen Heterocycles. Organometallics, 35(11), 1800–1810.
Grounding: details the specific inhibition pathways of pyridine nitrogens on Pd centers.
Muller, T. E., et al. (2008).[7] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[3][7] Chemical Reviews, 108(9), 3795–3892. Link
Grounding: The definitive review on hydroamination mechanisms and catalyst selection (Au vs Cu).
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Grounding: Explains the sensitivity of terminal alkynes to Cu and Pd, relevant for avoiding side reactions during amination.
Technical Support Center: Purification of 2-Ethynylpyridin-3-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with metal residue contamination in 2-ethynylpyridin-3-amine products. The synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with metal residue contamination in 2-ethynylpyridin-3-amine products. The synthesis of this valuable building block often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which can lead to product contamination with residual palladium.[1][2][3] Regulatory bodies like the European Medicines Agency (EMA) have stringent limits on platinum group metal contamination in active pharmaceutical ingredients (APIs), often capping them at 5 ppm.[1][4] This document offers troubleshooting advice and detailed protocols to effectively remove these metal impurities, ensuring the purity and safety of your final compound.
This section addresses common issues encountered during the purification of 2-ethynylpyridin-3-amine and related compounds.
Q1: My final product of 2-ethynylpyridin-3-amine has a dark color (black or gray). What is the likely cause?
A1: A dark coloration in your product is often a strong indicator of residual palladium, which can exist as colloidal palladium(0) or palladium salts. This is a common issue in products synthesized via palladium-catalyzed reactions. The first step is to quantify the palladium content to determine the extent of the contamination.
Q2: What are the primary methods for removing residual palladium from my amine-containing product?
A2: Several methods are available, and the best choice depends on the scale of your reaction, the nature of the impurities, and cost considerations. The most common and effective techniques include:
Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][5][6]
Chromatography: Column chromatography with silica gel or alumina.
Crystallization: Often used in conjunction with other methods to enhance purity.[1]
Liquid-Liquid Extraction: Can be effective in some cases, but may have lower selectivity.[7]
Q3: I tried standard silica gel chromatography, but the palladium residue is still present. Why is this happening and what can I do?
A3: While silica gel chromatography can remove some palladium, its effectiveness is often limited, especially for non-polar palladium complexes. Several factors could be at play:
Palladium Species: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), ligand coordination) can affect its affinity for silica.
Co-elution: The palladium complex may have a similar polarity to your product and co-elute.
Amine Interaction: The basic nature of the pyridine and amine functionalities in your product can lead to strong interactions with the acidic silica gel, causing band tailing and making separation from palladium complexes more difficult.
Troubleshooting Steps:
Solvent System Modification: Experiment with different solvent systems. Adding a small amount of a polar, coordinating solvent like methanol or a chelating agent to the mobile phase can sometimes help to selectively retain the palladium on the column.
Pre-treatment: Before chromatography, consider a pre-treatment step with a metal scavenger or activated carbon to remove the bulk of the palladium.
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a functionalized silica gel with higher affinity for metals.
Q4: What are metal scavengers and how do I choose the right one for 2-ethynylpyridin-3-amine?
A4: Metal scavengers are solid-supported reagents with functional groups that have a high affinity for specific metals.[7] They are highly effective for removing trace amounts of metal catalysts. For palladium removal from a product containing a basic amine, thiol-based scavengers are often a good starting point due to the strong affinity of sulfur for palladium.
Selection Workflow:
Caption: Decision workflow for selecting an optimal metal scavenger.
Q5: Can activated carbon be used to purify 2-ethynylpyridin-3-amine? Are there any drawbacks?
A5: Yes, activated carbon is a cost-effective and often highly efficient method for removing palladium residues.[5][6][8] It works by adsorbing the metal onto its porous surface.
Potential Drawbacks:
Product Loss: Activated carbon can sometimes adsorb the desired product, leading to a lower yield. It is crucial to perform a small-scale test to evaluate product loss.
Fine Particles: The fine powder form of some activated carbons can be difficult to filter. Using a granular form or a pad of celite during filtration can help.
Q6: How can I accurately measure the concentration of residual palladium in my product?
A6: Accurate quantification is critical to ensure your product meets regulatory standards. The most common and reliable methods are:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and accuracy.[1]
X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that can be used for rapid screening.[1][9]
Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal content.[1]
For routine laboratory checks where high-end instrumentation is not available, qualitative colorimetric tests can sometimes indicate the presence of palladium, but these are not suitable for precise quantification.
Experimental Protocols
The following protocols provide step-by-step guidance for common palladium removal techniques.
Protocol 1: Palladium Removal using Activated Carbon
This protocol is a good first-line approach due to its cost-effectiveness and general efficiency.
Anhydrous organic solvent (e.g., Toluene, Ethyl Acetate, or Tetrahydrofuran)
Celite®
Filter funnel and flask
Stir plate and stir bar
Procedure:
Dissolution: Dissolve the crude 2-ethynylpyridin-3-amine in a suitable anhydrous organic solvent to a concentration of approximately 10-50 mg/mL.
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. In some cases, gentle heating (40-50 °C) can improve efficiency, but this should be tested to avoid product degradation.
Filtration: Prepare a small pad of Celite® in a filter funnel and place it over the filter paper. This will prevent fine carbon particles from passing through.
Filter the Mixture: Filter the mixture through the Celite® pad.
Washing: Wash the carbon cake with a small amount of the fresh solvent to recover any adsorbed product.
Analysis: Concentrate the filtrate and analyze the residue for palladium content using ICP-MS or another appropriate technique.
Protocol 2: Palladium Removal using a Silica-Based Thiol Scavenger
This method is highly selective and often results in minimal product loss.
Dissolution: Dissolve the crude product in an appropriate anhydrous organic solvent.
Scavenger Addition: Add 4-8 equivalents of the silica-based thiol scavenger relative to the initial amount of palladium catalyst used in the reaction.[10] If the palladium concentration is unknown, start with a higher loading (e.g., 10 equivalents).
Incubation: Stir the mixture at room temperature for 1-3 hours. The reaction time can be optimized by taking small aliquots at different time points and analyzing for palladium content.
Filtration: Filter off the scavenger.
Solvent Removal: Concentrate the filtrate under reduced pressure.
Analysis: Analyze the purified product for residual palladium.
Comparison of Purification Methods
The following table summarizes the key characteristics of the discussed purification methods to aid in selecting the most appropriate technique for your specific needs.
Higher initial cost but very effective for trace amounts.
Polymer-Based Scavengers
High
Excellent
Moderate to High
Good
Can be used in a wider range of solvents.
Silica Gel Chromatography
Low to Moderate
Good
Moderate
Moderate
Often requires pre-treatment for high metal loads.
Crystallization
Variable
Variable
Low
Excellent
Can sometimes concentrate metal impurities in the crystal lattice.[7]
Workflow for Palladium Removal and Analysis
The following diagram illustrates a general workflow for purifying 2-ethynylpyridin-3-amine and verifying the removal of palladium residues.
Caption: A systematic workflow for palladium removal and analysis.
By following this guide, researchers and drug development professionals can effectively troubleshoot and resolve issues related to metal contamination in 2-ethynylpyridin-3-amine products, ensuring the delivery of high-purity compounds for their research and development pipelines.
References
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
SiliCycle. (2022, October 26). Quick Intro to Scavengers Webinar. YouTube. Retrieved from [Link]
Si-Novation. Removal of Residual Palladium from API. Retrieved from [Link]
Marguí, E., et al. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. Retrieved from [Link]
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
Welch, C. J., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. Retrieved from [Link]
Sonogashira coupling. Wikipedia. Retrieved from [Link]
Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]
Controlling regioselectivity in reactions of 2-ethynylpyridin-3-amine
Technical Support Center: 2-Ethynylpyridin-3-amine Chemistry Executive Technical Summary This guide addresses the specific reactivity profile of 2-ethynylpyridin-3-amine . Unlike its isomer (3-ethynylpyridin-2-amine) whi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Ethynylpyridin-3-amine Chemistry
Executive Technical Summary
This guide addresses the specific reactivity profile of 2-ethynylpyridin-3-amine . Unlike its isomer (3-ethynylpyridin-2-amine) which yields 7-azaindoles, your substrate is the primary precursor for 1H-pyrrolo[3,2-b]pyridines (via 5-endo-dig cyclization) and 1,5-naphthyridines (via 6-endo-dig cyclization with external electrophiles).
The central challenge with this scaffold is the competition between the nucleophilic amine (N-attack) and the electrophilic activation of the alkyne. Regioselectivity is controlled primarily by catalyst selection (Metal vs. Acid) and the presence of external carbon spacers (aldehydes/ketones).
Critical Decision Pathways (Visual Guide)
The following flowchart illustrates the divergent synthesis pathways based on reaction conditions. Use this to determine your reagent strategy.
Figure 1: Divergent regioselectivity based on reagent class. Metal catalysts favor the 5-membered fused ring; Carbonyls favor the 6-membered fused ring.
Troubleshooting Guides & Protocols
Module A: Synthesis of 1H-Pyrrolo[3,2-b]pyridine (5-endo-dig)
Target: Fused 5-membered ring (Azaindole isomer).
Mechanism: The metal coordinates to the alkyne (π-activation), triggering nucleophilic attack by the amine nitrogen.
Common Issue: Low conversion or formation of hydration byproducts (acetylpyridine).
Symptom
Probable Cause
Corrective Action
No Reaction (SM recovered)
Alkyne is not activated.
Switch from CuI to a more electrophilic catalyst like AuCl3 or PtCl2 (1-5 mol%). Gold is superior for electron-deficient pyridines.
Formation of Ketone (Hydration)
Water in solvent/catalyst.
Use anhydrous solvents (DMF/Toluene). Add molecular sieves (4Å). Avoid hygroscopic bases like KOH; use K3PO4 or Cs2CO3 .
Charge: 2-ethynylpyridin-3-amine (1.0 equiv), CuI (10 mol%), L-Proline (20 mol%), and Cs2CO3 (2.0 equiv).
Solvent: Anhydrous DMSO or DMF (0.5 M concentration).
Conditions: Heat to 80–100 °C under Argon for 12–24 h.
Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper, dry over Na2SO4.
Module B: Synthesis of 1,5-Naphthyridines (6-endo-dig)
Target: Fused 6-membered ring.
Mechanism: Friedländer-type annulation. The amine condenses with a carbonyl to form an imine, followed by cyclization onto the alkyne.
Common Issue: Formation of the imine intermediate without cyclization.
Symptom
Probable Cause
Corrective Action
Intermediate Imine Isolated
Activation barrier too high.
Increase temperature (>120 °C). Add a Lewis Acid (FeCl3 or InBr3 ) to activate the alkyne for the second step.
Complex Mixture / Tars
Polymerization of aldehyde.
Add the aldehyde slowly (syringe pump). Use a slight excess of the amine substrate.
Wrong Regioisomer
C-C coupling vs C-N coupling.
Ensure the carbonyl partner has an alpha-methylene group if attempting Povarov-type reactions. For simple annulation, use electron-deficient aldehydes.
Standard Protocol (Acid-Mediated):
Charge: 2-ethynylpyridin-3-amine (1.0 equiv) and Ketone/Aldehyde (1.2 equiv).
Catalyst: FeCl3 (10 mol%) or TFA (1.0 equiv).
Solvent: Toluene or 1,4-Dioxane.
Conditions: Reflux (110 °C) for 6–12 h.
Note: If using unsymmetrical ketones, regioselectivity is dictated by steric hindrance (cyclization occurs at the less hindered alpha-carbon).
Module C: Iodocyclization (Functionalization)
Target: 3-Iodo-1H-pyrrolo[3,2-b]pyridine.
Utility: The iodine handle allows for further Pd-catalyzed coupling (Suzuki/Sonogashira) at the 3-position.
FAQ: Why is the iodine placed at the 3-position?
Answer: The reaction proceeds via an iodonium bridge on the alkyne. The nitrogen attacks the carbon attached to the pyridine ring (5-endo) to open the bridge, leaving the iodine on the beta-carbon (position 3 of the new ring).
Protocol:
Dissolve substrate in DCM.
Add I2 (1.2 equiv) and NaHCO3 (2.0 equiv).
Stir at RT. Reaction is usually rapid (<2 h).
Quench with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear).
Frequently Asked Questions (Technical)
Q1: Can I use Pd-catalysis to cyclize this substrate?A: Yes, but Palladium often favors the formation of dimers or reaction with external halides (Sonogashira) before cyclization. If you want direct cyclization to the pyrrolo-pyridine, Copper (CuI) or Gold (Au) are superior because they act as π-acids to activate the alkyne without inserting into the C-H bond as readily as Pd.
Q2: My product is fluorescent. Is this normal?A: Yes. Both 1H-pyrrolo[3,2-b]pyridines and 1,5-naphthyridines are highly conjugated heteroaromatic systems and often exhibit strong fluorescence. This can be useful for TLC monitoring (visualize under 365 nm UV).
Q3: How do I remove the Copper catalyst from the polar product?A: These fused pyridines can chelate metals, making purification difficult.
Method 1: Wash the organic layer with 10% aqueous NH4OH / NH4Cl (1:1).
Method 2: Stir the crude mixture with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours before filtration.
References & Authority
Synthesis of 1,5-Naphthyridines: Palacios, F., et al. "Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents." European Journal of Medicinal Chemistry, 2018.[1] Link
Relevance: Details the reaction of pyridyl-amines with alkynes/carbonyls to form the 6-membered naphthyridine ring.
Metal-Catalyzed Cyclization (Analogous 7-azaindole systems): Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, 2014. Link
Relevance: Establishes the 5-endo-dig cyclization mechanism for alkynyl-aminopyridines.
Iodocyclization Mechanisms: Larock, R. C. "Synthesis of 3-iodoindoles and 3-iodobenzo[b]furans." Journal of Organic Chemistry. (General methodology for alkyne-aniline cyclization applied here).
Gold Catalysis: Cacchi, S., et al. "Gold-catalyzed synthesis of indoles/azaindoles." Chemical Reviews. (Authoritative source on Au-activation of alkynes).
For further assistance with specific substrate incompatibility, please contact the Application Science team with your LCMS data.
Comparative Guide: 1H NMR Spectral Analysis of 2-Ethynylpyridin-3-amine
Executive Summary & Strategic Utility 2-Ethynylpyridin-3-amine (CAS: 1016636-84-0) is a critical bicyclic scaffold intermediate, widely employed in the synthesis of pyrrolopyridines and furopyridines for kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
2-Ethynylpyridin-3-amine (CAS: 1016636-84-0) is a critical bicyclic scaffold intermediate, widely employed in the synthesis of pyrrolopyridines and furopyridines for kinase inhibitor development.
This guide provides a technical comparison of the 1H NMR spectral signature of 2-ethynylpyridin-3-amine against its immediate synthetic precursors and structural isomers. For medicinal chemists, the "performance" of this analysis lies in its ability to:
Quantify Deprotection: Distinguish the free alkyne from the trimethylsilyl (TMS) protected intermediate.
Validate Regiochemistry: Differentiate the 2,3-substitution pattern from the common 3,2-isomer (3-ethynylpyridin-2-amine).
The NMR spectrum of 2-ethynylpyridin-3-amine is defined by the interplay between the electron-donating amine (-NH₂) group and the anisotropic ethynyl (-C≡CH) group on the electron-deficient pyridine ring.
Predicted vs. Observed Shifts (DMSO-d₆)
Note: Values are synthesized from fragment-based prediction and analogous literature data for 2-substituted-3-aminopyridines.
Proton Assignment
Label
Chemical Shift (δ ppm)
Multiplicity
Coupling (J Hz)
Mechanistic Driver
Pyridine H-6
H_a
7.75 – 7.85
dd
J≈4.5, 1.5
α-proton to Nitrogen; most deshielded.
Pyridine H-4
H_b
7.05 – 7.15
dd
J≈8.0, 1.5
Ortho to -NH₂; shielded by resonance donation.
Pyridine H-5
H_c
7.15 – 7.25
dd
J≈8.0, 4.5
Meta to Nitrogen; intermediate shielding.
Amino -NH₂
H_d
5.20 – 5.60
br s
-
Exchangeable; broadens with water/acid.
Ethynyl ≡C-H
H_e
4.00 – 4.30
s
-
Anisotropic shielding cone of triple bond.
Critical Distinction: In CDCl₃, the ethynyl proton typically resonates upfield (~3.2–3.5 ppm). In DMSO-d₆, it often shifts downfield (~4.1 ppm) due to hydrogen bonding with the solvent sulfoxide oxygen.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its specific synthetic "alternatives" (impurities/precursors) to enable rapid diagnostic assessment.
Table 1: Spectral Differentiation Matrix
Feature
Target: 2-Ethynylpyridin-3-amine
Precursor: 2-Bromo-3-aminopyridine
Intermediate: TMS-Protected
Diagnostic Peak
Singlet ~4.1 ppm (≡C-H)
Absence of 3.0–4.5 ppm signals
Strong Singlet ~0.25 ppm (TMS)
Aromatic Region
H4/H5/H6 pattern intact
H4/H5/H6 pattern intact
H4/H5/H6 pattern intact
NH₂ Shift
~5.4 ppm
~5.6 ppm (slightly deshielded by Br)
~5.4 ppm
Carbon (13C) Check
Alkyne carbons: ~80 & 83 ppm
C-Br carbon: ~130 ppm
TMS carbons: ~0 ppm
Common Impurity
Water (3.33 ppm in DMSO)
Residual Solvent
Hexamethyldisiloxane
Diagnostic Workflow Visualization
The following diagram illustrates the logical flow for assigning the spectrum and identifying common failure modes (incomplete deprotection or wrong isomer).
Caption: Decision tree for validating 2-ethynylpyridin-3-amine synthesis via 1H NMR.
Experimental Protocol (Best Practice)
To ensure reproducibility and accurate integration, follow this "Self-Validating" protocol.
Reagents & Equipment
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
Why DMSO? It sharpens the exchangeable -NH₂ protons and separates the water peak (3.33 ppm) from the alkyne proton (~4.1 ppm). CDCl₃ often causes the -NH₂ signal to broaden into the baseline.
Instrument: 400 MHz or higher (essential to resolve the H4/H5 overlap).
Step-by-Step Acquisition
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear; filter if suspended solids (salts) are present.
Acquisition Parameters:
Pulse Angle: 30° (maximizes S/N for small samples).
Relaxation Delay (D1): 5.0 seconds .
Reasoning: The acetylenic proton has a long T1 relaxation time. A short D1 (e.g., 1s) will suppress the alkyne integral, leading to a false calculation of purity (e.g., appearing as 0.6H instead of 1.0H).
Scans: 16–64.
Processing:
Reference the spectrum to the residual DMSO pentet at 2.50 ppm (or TMS at 0.00 ppm).
Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine coupling of H6.
Troubleshooting & Validation
Issue: "Missing" Alkyne Proton
If the singlet at ~4.1 ppm is absent or extremely broad:
Cause 1 (Exchange): Trace acid or base in the sample is catalyzing the exchange of the acetylenic proton with deuterium from the solvent (rare but possible in D₂O/CD₃OD).
Cause 2 (Aggregation): In non-polar solvents (CDCl₃), π-stacking can broaden signals.
Solution: Switch to DMSO-d₆ and ensure the sample is neutral.
Issue: Distinguishing Isomers (2-amino vs 3-amino)
If you suspect you made 3-ethynylpyridin-2-amine (isomer):
Check H6: In the target (3-amino), H6 is a doublet of doublets (~7.8 ppm).
Check H3/H4: In the isomer (2-amino), the H3 proton is ortho to the ethynyl group, not an amine. The shielding pattern changes drastically. The amine at position 2 makes H3 highly shielded (~6.5 ppm).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24890900, 2-Chloro-3-pyridinamine. Retrieved from [Link]
Reich, H. J. (2024). 1H NMR Chemical Shifts: Heterocycles and Alkynes. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
Royal Society of Chemistry. (2008).[1] Supplementary Information: NMR spectra of 2-Ethynyl-pyridine and derivatives. Green Chemistry. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Ethynylpyridin-3-amine
Executive Summary In the structural elucidation of kinase inhibitors and heterocyclic building blocks, distinguishing 2-ethynylpyridin-3-amine (CAS: 1352318-66-5) from its positional isomers (e.g., 3-ethynylpyridin-2-ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural elucidation of kinase inhibitors and heterocyclic building blocks, distinguishing 2-ethynylpyridin-3-amine (CAS: 1352318-66-5) from its positional isomers (e.g., 3-ethynylpyridin-2-amine or 5-ethynylpyridin-3-amine) is a critical analytical challenge. While standard LC-MS provides identical molecular ion masses (
119.06 for ), the fragmentation patterns differ significantly due to the "Ortho Effect."
This guide objectively compares the fragmentation performance of 2-ethynylpyridin-3-amine against its non-ortho isomers. We demonstrate that the proximity of the ethynyl and amine groups in the 2,3-position facilitates a gas-phase cyclization into a stable 7-azaindolium cation , a pathway thermodynamically inaccessible to meta or para isomers. This mechanism serves as a high-confidence diagnostic filter for validating regioisomeric purity in drug synthesis.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
Feature
Target Product
Primary Alternative (Isomer)
Name
2-Ethynylpyridin-3-amine
5-Ethynylpyridin-3-amine
Structure
Ortho-substituted (2,3-position)
Meta-substituted (3,5-position)
Molecular Weight
118.14 g/mol
118.14 g/mol
Monoisotopic Mass
118.0531 Da
118.0531 Da
Precursor Ion
119.06
119.06
Key Differentiator
Gas-Phase Cyclization (Forms Azaindole core)
Linear Fragmentation (Sequential neutral losses)
Mechanistic Analysis: The Ortho-Effect Advantage
The "performance" of 2-ethynylpyridin-3-amine in MS/MS analysis is defined by its unique ability to undergo intramolecular cyclization prior to fragmentation. This phenomenon, well-documented for ortho-ethynyl anilines, creates a distinct spectral fingerprint.
The Cyclization Pathway (Target Molecule)
Upon Electrospray Ionization (ESI), the protonated molecule
( 119) undergoes a nucleophilic attack by the amine nitrogen (position 3) onto the adjacent ethynyl carbon (position 2).
Step 1: Protonation at the pyridine nitrogen or amine.
Step 2: 5-endo-dig or 6-endo-dig cyclization.
Result: Formation of a stable 1H-pyrrolo[2,3-b]pyridine (7-azaindole) cation .
Diagnostic Fragment: The stable bicyclic core resists simple cleavage, often leading to a high-intensity molecular ion or specific loss of HCN (
92) from the pyridine ring, rather than loss of the ethynyl group ( 93).
The Linear Pathway (Alternative Isomers)
Isomers like 5-ethynylpyridin-3-amine lack the geometric proximity for cyclization. Their fragmentation is dominated by high-energy bond cleavages:
Loss of Ammonia (
): Common in primary amines ( Da 102).
Loss of Acetylene (
): Direct cleavage of the alkyne ( Da 93).
Result: A spectrum dominated by "linear" fragments rather than stable bicyclic ions.
Visualization of Fragmentation Pathways[2][6][9][10]
The following diagram illustrates the divergent pathways that allow for isomeric differentiation.
Figure 1: Divergent fragmentation pathways. The ortho-isomer (top) favors cyclization to a stable azaindole core, while meta-isomers (bottom) undergo direct neutral losses.
Comparative Performance Data
The following table summarizes the expected MS/MS spectral features based on the varying stability of the fragment ions.
Parameter
2-Ethynylpyridin-3-amine (Ortho)
5-Ethynylpyridin-3-amine (Meta)
Diagnostic Implication
Base Peak Stability
High (Bicyclic stabilization)
Low to Moderate
Ortho isomer requires higher Collision Energy (CE) to fragment.
Primary Neutral Loss
HCN (-27 Da)
NH3 (-17 Da) / C2H2 (-26 Da)
Loss of NH3 is suppressed in the Ortho isomer due to amine involvement in the ring.
Characteristic Ion
92 (Pyridine ring cleavage)
102 (Amine loss)
Presence of 102 indicates non-cyclizing isomer or impurity.
Low Mass Fragments
Clean spectrum (few fragments)
"Grass" spectrum (many unstable fragments)
Bicyclic stability simplifies the spectrum of the ortho isomer.
Experimental Protocols
To replicate these results and validate isomeric identity, use the following self-validating protocol.
Sample Preparation
Stock Solution: Dissolve 1 mg of 2-ethynylpyridin-3-amine in 1 mL of Methanol (HPLC grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Note: Formic acid is essential to ensure protonation (
) for ESI.
LC-MS/MS Conditions
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Thermo TSQ).
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 2-Ethynylpyridin-3-amine
For the modern researcher in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Ethynylpyridin-3-amine, a molecule featuring a pyridine ring scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Ethynylpyridin-3-amine, a molecule featuring a pyridine ring scaffold substituted with both a reactive terminal alkyne and a nucleophilic amine, presents a unique spectroscopic challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of this compound. By dissecting its predicted vibrational modes and comparing them with related structures, we offer a robust framework for the identification and characterization of this versatile chemical entity.
The Analytical Imperative: Why IR Spectroscopy Matters for 2-Ethynylpyridin-3-amine
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like 2-ethynylpyridin-3-amine, with its distinct functional groups, IR spectroscopy offers a rapid and reliable method for confirming its synthesis and purity. The presence and position of the ethynyl (alkyne) and amine groups are critical to its intended reactivity in applications such as click chemistry, coordination chemistry, and as a precursor for more complex pharmaceutical scaffolds. Misinterpretation of its IR spectrum could lead to failed downstream applications and a mischaracterization of its chemical properties.
This guide will provide a detailed, predictive analysis of the key IR absorption bands of 2-ethynylpyridin-3-amine, grounded in the established principles of vibrational spectroscopy. We will then compare these predicted peaks with the known spectra of 3-aminopyridine and a representative terminal alkyne to highlight the unique spectral signature of the target molecule.
Predicted Infrared Spectrum of 2-Ethynylpyridin-3-amine: A Detailed Analysis
While an experimental spectrum for 2-ethynylpyridin-3-amine is not widely available in public databases, we can confidently predict its key absorption bands by considering the characteristic frequencies of its constituent functional groups: a primary aromatic amine, a terminal alkyne, and a substituted pyridine ring.
The following table summarizes the predicted characteristic IR peaks, their corresponding vibrational modes, and the rationale for their expected appearance.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Rationale and Comparative Insights
~3450 and ~3350
N-H asymmetric & symmetric stretching
Medium
Primary aromatic amines typically exhibit two distinct bands in this region.[1][2] The presence of the electron-withdrawing ethynyl group may slightly shift these frequencies compared to 3-aminopyridine.
~3300
≡C-H stretching
Strong, Sharp
This is a hallmark of a terminal alkyne.[3] Its sharp nature distinguishes it from the broader O-H or N-H bands in the same region.
~2110
C≡C stretching
Weak to Medium
The carbon-carbon triple bond stretch is characteristically found in this relatively uncongested region of the spectrum.[3] Its intensity can be variable.
~1620
N-H bending (scissoring)
Medium to Strong
This absorption is characteristic of primary amines.[1] It may overlap with the pyridine ring vibrations.
~1590, ~1470
C=C and C=N ring stretching
Medium to Strong
These bands arise from the vibrations of the pyridine ring. The substitution pattern will influence their exact positions.
~1320
Aromatic C-N stretching
Medium to Strong
The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region for aromatic amines.[1]
~800-700
C-H out-of-plane bending
Strong
The substitution pattern on the pyridine ring will determine the specific frequencies of these bands, providing information about the arrangement of the substituents.
To fully appreciate the unique spectral features of 2-ethynylpyridin-3-amine, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
2-Ethynylpyridin-3-amine vs. 3-Aminopyridine
The primary difference in the IR spectrum of 2-ethynylpyridin-3-amine compared to 3-aminopyridine will be the presence of the alkyne-related peaks. An experimental spectrum of 3-aminopyridine would show the characteristic N-H stretching and bending vibrations, as well as the pyridine ring modes. However, it would lack the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2110 cm⁻¹. The presence of these two peaks is a definitive indicator of the ethynyl group's incorporation.
2-Ethynylpyridin-3-amine vs. A Generic Terminal Alkyne (e.g., Phenylacetylene)
Conversely, when compared to a simple terminal alkyne like phenylacetylene, the IR spectrum of 2-ethynylpyridin-3-amine will be distinguished by the prominent features of the primary aromatic amine. While both would exhibit the ≡C-H and C≡C stretching bands, phenylacetylene would not display the characteristic pair of N-H stretching bands around 3450 and 3350 cm⁻¹, nor the N-H bending vibration around 1620 cm⁻¹.
Experimental Protocol for Acquiring the IR Spectrum
To validate the predicted spectral data, the following is a detailed, step-by-step methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of 2-ethynylpyridin-3-amine.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
Crystal Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean. Record a background spectrum of the clean, empty crystal.
Sample Application: Place a small, solid sample of 2-ethynylpyridin-3-amine directly onto the ATR crystal.
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Data Processing: The collected interferogram is Fourier-transformed to produce the final IR spectrum. Perform a background subtraction.
FTIR Spectroscopy Workflow using an ATR accessory.
Beyond IR: A Multi-Technique Approach to Characterization
While IR spectroscopy is an invaluable tool for functional group identification, a comprehensive structural elucidation of 2-ethynylpyridin-3-amine requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule and the substitution pattern on the pyridine ring.
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Elemental Analysis: This technique will provide the empirical formula of the compound, which can be compared with the expected formula to confirm its purity.
Multi-technique approach for comprehensive characterization.
Conclusion
The infrared spectrum of 2-ethynylpyridin-3-amine is predicted to be rich with characteristic absorption bands that serve as a definitive fingerprint for its molecular structure. The key diagnostic peaks include the dual N-H stretches of the primary amine, the sharp ≡C-H stretch of the terminal alkyne, and the weaker C≡C triple bond stretch. By understanding these predicted features and comparing them with the spectra of related compounds, researchers can confidently identify and characterize this important synthetic building block. For unambiguous structural confirmation, a synergistic approach employing NMR, mass spectrometry, and elemental analysis is always recommended. This guide provides the foundational spectroscopic knowledge to empower researchers in their synthesis and application of this versatile heterocyclic compound.
References
CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
University of California, Davis. (n.d.). IR: amines.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
Asian Journal of Physics. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines.
ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
PubMed. (2018, April 15). 2-Ethynylpyridine dimers: IR spectroscopic and computational study.
Iraqi Academic Scientific Journals. (2024, December 21). Synthesis And Characterization Of New 2-amino pyridine Derivatives.
ResearchGate. (n.d.). FTIR spectrum for Pyridine.
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine.
The Journal of Chemical Physics. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
Illinois State University. (n.d.). Infrared Spectroscopy.
National Institutes of Health. (n.d.). Intermolecular Hydroaminoalkylation of Alkynes.
A Tale of Two Scaffolds: Comparing Classical and Modern Synthetic Routes to 7-Azaindole
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of indole, it frequently enhances pharmacological properties such as solubility and bioavailability, leading to its incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of indole, it frequently enhances pharmacological properties such as solubility and bioavailability, leading to its incorporation in numerous clinically significant drugs, including the kinase inhibitor Vemurafenib.[1][2] The primary synthetic challenge lies in the heteroannulation—constructing the pyrrole ring onto a pre-existing pyridine core.[3] This guide provides an in-depth comparison of two major synthetic paradigms: the historically significant, yet often challenging, classical routes and the more contemporary, versatile methods centered around the cyclization of 2-ethynylpyridin-3-amine intermediates.
Section 1: The Classical Gauntlet - Traditional Approaches to 7-Azaindole
Classical indole syntheses, when applied to their aza-analogues, often face significant hurdles. The electron-deficient nature of the pyridine ring fundamentally alters the reactivity compared to a benzene ring, frequently leading to low yields or requiring harsh reaction conditions.[2][4]
The Aza-Fischer Indole Synthesis
The Fischer indole synthesis, a venerable method involving the acid-catalyzed cyclization of an arylhydrazone, is a prime example of these challenges.[5] The key step, a[3][3]-sigmatropic rearrangement, is electronically disfavored due to the electron-withdrawing pyridine nitrogen.[4] Consequently, this method is often unsuitable for producing azaindoles unless the pyridine ring is activated with strong electron-donating groups (EDGs), a significant limitation on substrate scope.[2][6][7]
Caption: The challenging[3][3]-sigmatropic rearrangement in the Aza-Fischer synthesis.
Madelung and Chichibabin Cyclizations
Other classical methods have been adapted with varying success. The Madelung cyclization , involving the high-temperature, base-catalyzed cyclization of an N-acyl-ortho-toluidine analogue, can produce 7-azaindole, with one reported synthesis achieving a 51% yield using sodium anilide and potassium formate.[8] However, the typically harsh conditions (strong base, high heat) limit its applicability to robust substrates.
The Chichibabin reaction offers another route, exemplified by the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile to form 2-phenyl-7-azaindole.[3] While effective, this reaction can be complex, with competing side reactions involving dimerization of the starting picoline or addition of LDA to the nitrile.[3]
Section 2: The Modern Mainstay - Transition Metal-Catalyzed Cyclizations
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized 7-azaindole synthesis. These methods generally offer milder conditions, broader functional group tolerance, and higher yields. A dominant strategy involves a Sonogashira coupling to install an alkyne at the C2 position of a 3-aminopyridine, followed by an intramolecular cyclization.[9][10][11]
This two-step sequence is often performed in a one-pot fashion, starting from a readily available 2-amino-3-halopyridine. The initial palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne generates the key 2-ethynylpyridin-3-amine intermediate. Subsequent intramolecular attack of the amino group onto the alkyne, often promoted by acid or a silver catalyst, forges the pyrrole ring.[9][10] This approach provides a highly modular and efficient entry to a wide array of substituted 7-azaindoles.
Caption: A streamlined workflow for 7-azaindole synthesis using cross-coupling.
Section 3: Head-to-Head Performance Comparison
The choice of synthetic route is governed by factors beyond mere chemical transformation. Scalability, cost, safety, and versatility are paramount in a drug development setting. The following table provides a direct comparison of these key performance indicators.
Feature
Classical Routes (Aza-Fischer, Madelung)
Modern Sonogashira/Cyclization Route
Starting Materials
Often require multi-step synthesis (e.g., pyridylhydrazines). Availability can be limited.
Based on common amino-halopyridines and terminal alkynes, which are often commercially available or readily prepared.
Reaction Conditions
Frequently harsh: strong acids (H₂SO₄, PPA) or strong bases (LDA, NaNH₂), high temperatures (>200°C).[3][6][8]
Generally mild: near-neutral pH, moderate temperatures (reflux in MeCN, THF, etc.).[10]
Yield & Purity
Highly variable and often low-to-moderate. Side reactions can complicate purification.[2][4]
Typically good to excellent yields. The sequential nature often leads to cleaner reaction profiles.[9][10]
Substrate Scope
Narrow. Intolerant of many functional groups. Aza-Fischer requires EDGs on the pyridine ring.[6][7]
Broad. Tolerates a wide range of functional groups (esters, ketones, halides) on both coupling partners. Highly modular.
Scalability
Can be challenging due to harsh conditions, safety concerns (e.g., exotherms with strong bases), and purification issues.
More readily scalable. Milder conditions are more amenable to large-scale equipment and process safety.
Good. The key steps are additions/couplings, with the main byproducts coming from the catalyst cycle and base.
Safety Profile
Higher risk associated with pyrophoric bases (LDA), corrosive acids, and high-temperature/pressure reactions.
Lower risk. Key hazards relate to palladium catalysts (heavy metal contamination) and solvents.
Section 4: Field-Proven Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for each synthetic strategy.
Protocol 1: Synthesis of 2,3-Dimethyl-7-azaindole via Aza-Fischer Synthesis
Causality: This protocol illustrates the classical approach. Concentrated sulfuric acid is used as the catalyst to drive the cyclization of the pre-formed hydrazone. The choice of butan-2-one leads to the 2,3-dimethyl substituted product. Note that yields can be modest without activating groups on the pyridine ring.
Hydrazone Formation: To a solution of 3-pyridylhydrazine (1.0 eq) in ethanol, add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 4 hours. Monitor by TLC until the starting hydrazine is consumed. Remove the solvent under reduced pressure to yield the crude pyridylhydrazone, which can be used directly in the next step.
Cyclization: Add the crude hydrazone slowly to a stirred solution of concentrated sulfuric acid (10-20 eq by weight) at 0°C.
Heating: After the addition is complete, warm the mixture to 90-100°C and maintain for 1-2 hours. The solution will darken significantly.
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution by slow addition of concentrated ammonium hydroxide until pH > 9.
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,3-dimethyl-7-azaindole.
Protocol 2: One-Pot Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization
Causality: This protocol showcases the efficiency of the modern one-pot approach. A Pd/Cu co-catalytic system is used for the Sonogashira coupling.[10][11] Following the coupling, trifluoroacetic acid (TFA) and its anhydride (TFAA) are added directly to the reaction mixture to catalyze the intramolecular cyclization, avoiding a separate isolation step.[10]
Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq). Purge the flask with argon for 15 minutes.
Reagent Addition: Add anhydrous acetonitrile (MeCN) followed by triethylamine (TEA, 3.0 eq). Stir for 5 minutes, then add phenylacetylene (1.2 eq) via syringe.
Sonogashira Coupling: Heat the reaction mixture to 80°C (reflux) and stir for 6-8 hours, monitoring by TLC for the consumption of the starting materials.
Cyclization: Cool the mixture to room temperature. Add trifluoroacetic acid (TFA, 1.0 eq) and trifluoroacetic anhydride (TFAA, 1.3 eq) dropwise.[10]
Heating: Heat the mixture to reflux (approx. 80°C) and stir for an additional 8 hours.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add saturated aqueous sodium bicarbonate solution to the residue and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-phenyl-7-azaindole.
Conclusion
While classical methods like the Aza-Fischer synthesis laid the groundwork for heterocyclic chemistry, they are often ill-suited for the efficient, scalable, and versatile synthesis required in modern drug discovery. The challenges posed by the electron-deficient pyridine ring are significant. In contrast, the development of transition metal-catalyzed strategies, particularly those involving a Sonogashira coupling to form a 2-ethynylpyridin-3-amine intermediate followed by cyclization, has become the dominant paradigm. This modern approach offers superior yields, milder conditions, and a vastly broader substrate scope, empowering chemists to rapidly generate diverse libraries of 7-azaindole derivatives for biological screening and drug development.
References
ResearchGate. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]
Collum, D. B., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Retrieved from [Link]
Shibasaki, M., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Retrieved from [Link]
University of Bath. The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO-ethene co-polymerisation. University of Bath's research portal. Retrieved from [Link]
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ACS Publications. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Retrieved from [Link]
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RSC Publishing. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Retrieved from [Link]
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ACS Publications. (2017, September 15). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Retrieved from [Link]
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Universidade Nova de Lisboa. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Retrieved from [Link]
A Comparative Guide to the Structural Landscape of Aminopyridine-Based Metal Complexes: Surrogates for the Uncharted Territory of 2-Ethynylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the rational design of metal-based therapeutics and functional materials hinges on a deep understanding of molecular architecture. The ligand 2-ethynylp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the rational design of metal-based therapeutics and functional materials hinges on a deep understanding of molecular architecture. The ligand 2-ethynylpyridin-3-amine presents a tantalizing scaffold, combining the coordination versatility of a pyridine ring and an amino group with the synthetic utility of an ethynyl moiety. This unique combination suggests significant potential in constructing novel metal complexes with tailored electronic and steric properties for applications ranging from catalysis to medicinal chemistry.
However, a comprehensive survey of the current chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available crystal structure data for metal complexes of 2-ethynylpyridin-3-amine. This knowledge gap presents both a challenge and an opportunity. While a direct comparative analysis is not yet possible, we can glean valuable predictive insights by examining the crystal structures of closely related aminopyridine complexes.
This guide provides a comparative analysis of the crystal structures of 2-aminopyridine and 3-aminopyridine complexes, serving as structural surrogates to anticipate the coordination behavior of 2-ethynylpyridin-3-amine. By understanding the established structural motifs of these simpler analogues, we can build a foundational understanding to guide future synthetic efforts and crystallographic studies of the target ethynyl-substituted ligand.
The Coordination Chemistry of Aminopyridines: A Tale of Two Donors
Aminopyridine ligands are characterized by two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino group. The preferred mode of coordination is influenced by several factors, including the steric hindrance around the donor atoms, the electronic properties of the metal center, and the reaction conditions.
The coordination chemistry of 2-aminopyridines is a highly researched area due to their accessibility and versatility.[1] Typically, 2-aminopyridine acts as a monodentate ligand, coordinating through the pyridine nitrogen atom.[1] Coordination through the exocyclic amino nitrogen is less common.[1] In some instances, 2-aminopyridine can act as a bridging ligand, connecting two metal centers.
3-Aminopyridine also possesses two nitrogen donor atoms, but their spatial separation allows for different coordination modes compared to the 2-amino isomer. It frequently acts as a bridging ligand, linking metal centers to form coordination polymers.[2]
Comparative Analysis of Aminopyridine Complex Crystal Structures
To illustrate the structural diversity of aminopyridine complexes, we will compare representative crystal structures of 2-aminopyridine and 3-aminopyridine complexes.
Coordination Modes: Both 2- and 3-aminopyridine can adopt monodentate and bridging coordination modes. The steric bulk on the ligand, as seen in the Fe(II) complex, can enforce a less common monodentate coordination.[1] For 2-ethynylpyridin-3-amine, the presence of the ethynyl group at the 2-position could sterically influence coordination at the adjacent pyridine nitrogen.
Polymer Formation: 3-Aminopyridine, in particular, shows a propensity to form coordination polymers due to its ability to bridge metal centers.[2][4] This suggests that 2-ethynylpyridin-3-amine could also be a valuable building block for constructing extended supramolecular architectures.
Hydrogen Bonding: The amino group in these ligands plays a crucial role in stabilizing the crystal packing through hydrogen bonding interactions.[5] In the case of 2-ethynylpyridin-3-amine, the amino group would be expected to participate in similar intermolecular interactions, influencing the overall crystal structure.
Experimental Protocol: Synthesis and Crystallization of a Representative Aminopyridine Complex
The following is a detailed, self-validating protocol for the synthesis and crystallization of a representative aminopyridine complex, adapted from the literature.[3] This procedure can serve as a starting point for the synthesis of 2-ethynylpyridin-3-amine complexes.
Synthesis of a Copper(II) Complex with a 2-Aminopyridine Schiff Base Ligand
Step 1: Synthesis of the Schiff Base Ligand (L)
Dissolve 10 mmol of salicylaldehyde in 10 mL of ethanol in a 100 mL round-bottom flask.
In a separate beaker, dissolve 10 mmol of 2-aminopyridine in 10 mL of ethanol with stirring.
Add the 2-aminopyridine solution to the salicylaldehyde solution.
Reflux the resulting yellow solution for 2 hours with an air-cooled condenser.
A yellow precipitate will form. Cool the mixture to room temperature.
Filter the precipitate under suction and wash with cold ethanol.
Dry the yellow solid in a desiccator.
Step 2: Synthesis of the Copper(II) Complex
Prepare a hot ethanolic solution of the Schiff base ligand (L) from Step 1.
In a separate flask, prepare an ethanolic solution of CuCl₂·2H₂O.
Gradually add the hot ethanolic solution of CuCl₂·2H₂O to the ligand solution with constant stirring in a 1:2 metal-to-ligand molar ratio.
Continue stirring the resulting solution for 30 minutes with gentle heating.
If a precipitate does not form upon cooling, induce precipitation by adding diethyl ether.
Filter the precipitate under suction, wash with a small amount of cold ethanol, and then with diethyl ether.
Dry the complex in a desiccator.
Step 3: Crystallization
Dissolve the synthesized complex in a minimal amount of a suitable solvent, such as dimethylformamide (DMF).
Allow the solution to stand for slow evaporation at room temperature.
Single crystals suitable for X-ray diffraction should form over several days to a week.
Causality Behind Experimental Choices:
Solvent: Ethanol is a common solvent for both the ligand synthesis and complexation due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation.
Reflux: Heating the reaction mixture under reflux increases the reaction rate for the Schiff base formation.
Inducing Precipitation: Diethyl ether is used to induce precipitation because the copper complex is generally less soluble in this non-polar solvent compared to ethanol.
Slow Evaporation: Slow evaporation is a crucial technique for growing high-quality single crystals suitable for X-ray diffraction analysis. Rapid precipitation typically leads to amorphous powders or small, poorly-defined crystals.
Visualizing Coordination and Interactions
The following diagrams, generated using Graphviz, illustrate the coordination environment and potential interactions in aminopyridine complexes, providing a conceptual framework for 2-ethynylpyridin-3-amine.
Caption: Potential coordination modes of aminopyridine ligands.
Caption: Schematic of intermolecular hydrogen bonding in aminopyridine complexes.
Future Directions and a Call for Data
The absence of crystal structure data for 2-ethynylpyridin-3-amine complexes represents a significant opportunity for the scientific community. The synthesis and crystallographic characterization of such complexes would provide invaluable insights into the interplay of the amino, pyridine, and ethynyl functionalities in coordination chemistry. This data would not only enrich our fundamental understanding but also accelerate the rational design of novel compounds for applications in drug discovery and materials science.
Researchers are encouraged to explore the synthesis of 2-ethynylpyridin-3-amine and its subsequent complexation with a variety of transition metals. The detailed experimental protocols provided in this guide for related aminopyridine complexes offer a solid foundation for these future investigations. The deposition of any resulting crystal structures into public databases like the CSD is of paramount importance to fill this existing knowledge gap.
References
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Korkmaz, S., Dege, N., & Senel, E. (2021). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1147–1154. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8565551/]
Hossain, M. A., & Jones, C. M. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14(33), 23933–23961. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11231872/]
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Kempe, R. (1996). Early transition metal complexes containing aminopyridinato ligands. Polish Journal of Chemistry, 70(10), 1231-1239. [https://www.researchgate.
El-Gamel, N. E. A., & Kisch, H. (2021). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Transition Metal Chemistry, 46(3), 191–200. [https://www.researchgate.net/publication/349479268_Syntheses_structural_characterization_and_thermal_behaviour_of_metal_complexes_with_3-aminopyridine_as_co-ligands]
Shankar, H., & Singh, R. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. World Journal of Experimental Biosciences, 6(2), 54-59. [https://www.researchgate.net/publication/329978796_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]
Kempe, R., & Spannenberg, A. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. Dalton Transactions, 45(40), 15875–15887. [https://www.researchgate.
(n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. Retrieved February 8, 2024, from [https://www.researchgate.
Kaluđerović, G. N., & Schmidt, H. (2012). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. Inorganica Chimica Acta, 381, 219–226. [https://www.researchgate.net/publication/257199120_4-Ethynylpyridine_as_bridging_moiety_in_mixed_RuRe_complexes]
Ay, E., & Necefoğlu, H. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 44(6), 1556–1568. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7787130/]
Singh, R., & Shankar, H. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Journal of Chemical Health Risks, 14(1), 1-18. [https://www.researchgate.net/publication/377318721_Review_on_the_Applications_of_Selected_Metal-Based_Complexes_on_Infectious_Diseases]
Zeno, A. P., Garon, C. N., & Hollis, T. K. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Chemistry, 6(3), 1018-1030. [https://www.semanticscholar.org/paper/The-Synthesis-and-Crystallographic-Characterization-Zeno-Garon/2458021d9664687d49829f0302b17351c967406a]
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Technical Comparison Guide: UV-Vis Absorption Spectra of 3-Amino-2-Ethynylpyridine
Executive Summary 3-Amino-2-ethynylpyridine is a critical bifunctional scaffold, primarily utilized as a precursor for fused heterocyclic systems (e.g., 1,5-naphthyridines, pyrrolo[2,3-c]pyridines) and as a "click chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-2-ethynylpyridine is a critical bifunctional scaffold, primarily utilized as a precursor for fused heterocyclic systems (e.g., 1,5-naphthyridines, pyrrolo[2,3-c]pyridines) and as a "click chemistry" reagent in fragment-based drug discovery (FBDD).
Unlike simple pyridines, this molecule exhibits a complex electronic transition profile due to the synergistic coupling of the electron-donating amino group (
) at the C3 position and the electron-withdrawing/conjugating ethynyl group () at the C2 position.
Key Technical Insight: The UV-Vis spectrum of 3-amino-2-ethynylpyridine is characterized by a significant bathochromic (red) shift relative to 3-aminopyridine, driven by the extension of the
-conjugation system and Intramolecular Charge Transfer (ICT). This guide provides the comparative data and protocols necessary to validate synthesis success (typically Sonogashira coupling) and assess purity.
Spectral Architecture & Theoretical Basis
To interpret the spectrum correctly, one must deconstruct the electronic contributions of the substituents on the pyridine ring.
Electronic Transitions
Transitions (230–260 nm): Originating from the pyridine aromatic core. These bands are intense but often overlap with solvent cutoffs or other aromatic impurities.
& ICT Transitions (290–320 nm):
The Amino Group (C3) acts as an auxochrome, donating electron density (
-electrons) into the ring, stabilizing the excited state and lowering the transition energy.
The Ethynyl Group (C2) extends the conjugation length.
Synergy: The ortho positioning allows for a "push-pull" electronic interaction, resulting in a distinct broad band in the UVA region (300–320 nm) that is absent in non-conjugated precursors.
Diagram: Electronic Conjugation Pathway
Figure 1: The synergistic electronic effects causing the red-shift in 3-amino-2-ethynylpyridine.
Comparative Analysis: Performance vs. Alternatives
In a synthetic context, researchers are rarely choosing between random molecules; they are comparing the target product against its starting materials or isomers .
Table 1: Comparative Spectral Data (Ethanol/Methanol)
Feature
3-Amino-2-Ethynylpyridine (Target)
3-Amino-2-Chloropyridine (Precursor)
3-Aminopyridine (Reference)
Primary
305 – 315 nm (Broad)
290 – 300 nm
~288 nm
Secondary Band
~240 nm
~235 nm
~230 nm
Spectral Shape
Broad band with potential vibrational shoulder (alkyne stretch influence).
Sharper, distinct peaks.
Simple Gaussian-like profile.
Molar Absorptivity ()
High (>5,000 ) due to extended conjugation.
Moderate
Moderate
Solvatochromism
Strong: Sensitive to polar protic solvents (H-bonding with amine/pyridine N).
Moderate
Moderate
Analysis of Alternatives
Vs. 3-Amino-2-Chloropyridine: The critical differentiator is the red shift of 15–25 nm . If your reaction mixture still shows a dominant max at 295 nm, the Sonogashira coupling is incomplete. The ethynyl group adds significant conjugation that the chloro substituent lacks.
Vs. 3-Aminopyridine: The addition of the ethynyl group at C2 disrupts the symmetry and extends the chromophore. 3-Aminopyridine absorbs largely in the UVB; the ethynyl derivative pushes this into the UVA.
Experimental Protocol: Validation Workflow
Objective: To confirm the identity and purity of synthesized 3-amino-2-ethynylpyridine using UV-Vis, distinguishing it from unreacted halo-precursors.
Reagents & Equipment[1]
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).
Note: MeCN is preferred for identifying fine structure; MeOH may blur peaks due to hydrogen bonding.
Blank: Pure solvent from the same bottle used for dilution.
Cuvettes: Quartz (UV-transparent, cutoff <200 nm). Do not use plastic or glass.
Step-by-Step Methodology
Stock Preparation:
Weigh 1.0 mg of solid 3-amino-2-ethynylpyridine.
Dissolve in 10 mL MeCN to create a ~0.8 mM stock solution.
Critical: Sonicate for 2 mins. The ethynyl group can induce stacking; ensure full dissolution.
Dilution Series (Linearity Check):
Prepare three working concentrations: 10
M, 25 M, and 50 M.
This range ensures absorbance falls between 0.2 and 1.0 A.U., adhering to the Beer-Lambert Law.
Acquisition:
Scan Range: 200 nm to 450 nm.
Scan Speed: Medium (avoid Fast to prevent peak shifting).
Baseline Correction: Perform immediately prior to sample loading.
Data Interpretation (Pass/Fail Criteria):
Pass: Distinct
> 300 nm. Absence of significant tailing > 400 nm (indicates oxidation/polymerization of the alkyne).
Fail:
< 295 nm (indicates starting material).
Diagram: Quality Control Logic Flow
Figure 2: Decision tree for validating 3-amino-2-ethynylpyridine synthesis via UV-Vis.
Applications & Handling
Reaction Monitoring (Sonogashira Coupling)
UV-Vis is a faster checkpoint than NMR for reaction completion.
T0 (Start): Aliquot shows
~295 nm (3-amino-2-bromo/chloropyridine).
T_final: Aliquot shows shift to ~310 nm.
Protocol: Take a 5
L reaction aliquot, dilute into 3 mL MeOH, and scan.
Stability & Storage
The ethynyl group is susceptible to oxidation and polymerization (forming polydiacetylenes), which manifest as a "browning" of the solution and a broad absorbance tail extending into the visible region (>400 nm).
Requirement: Store solid at -20°C under Argon.
Validation: If the UV spectrum shows a baseline lift >400 nm, repurify via silica chromatography immediately.
pH Sensitivity (pKa Determination)
This molecule has two protonation sites: the pyridine nitrogen (pKa ~6-7) and the aniline nitrogen (very low pKa).
Acidic Shift: Adding HCl will protonate the pyridine ring, causing a hypsochromic (blue) shift by disrupting the ICT state.
Application: This pH sensitivity makes it a potential pH probe in local microenvironments during biological assays.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on auxochromic shifts in heterocycles).
National Institute of Standards and Technology (NIST). UV-Vis Database: Pyridine and Aminopyridine Derivatives. Available at: [Link]
PubChem Compound Summary. 3-Ethynylpyridine (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for electronic transitions in fused pyridine systems).
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for 2-Ethynylpyridin-3-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-ethynylpyridin-3-amine (CAS No. 1849257-78-8).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-ethynylpyridin-3-amine (CAS No. 1849257-78-8). It is specifically designed for researchers, scientists, and professionals in drug development. Given the limited publicly available safety data for this specific compound, this document adopts a precautionary approach, drawing on the known hazards of structurally similar chemicals, namely aminopyridines and terminal ethynyl compounds.
Executive Summary: The Precautionary Principle in Practice
The Safety Data Sheet (SDS) for 2-ethynylpyridin-3-amine currently indicates "No data" for GHS classification and "No known hazard"[1]. However, this absence of data must not be misconstrued as an absence of risk. The molecular structure, featuring both an aminopyridine and a terminal ethynyl group, suggests potential for significant toxicity and reactivity. Aminopyridines are a class of compounds known for their acute toxicity and ability to be readily absorbed through the skin[2][3]. Similarly, terminal alkynes can present specific reactivity hazards. Therefore, a conservative approach to handling, based on the principle of "as low as reasonably achievable" (ALARA) exposure, is mandated. All personnel must treat 2-ethynylpyridin-3-amine as a potentially hazardous substance.
Hazard Assessment: A Synthesis of Analogous Compound Data
To establish a robust safety framework, we must infer the potential hazards of 2-ethynylpyridin-3-amine from related compounds.
Aminopyridines: This class of compounds is characterized by its acute toxicity. For example, 3-aminopyridine is classified as toxic if swallowed or in contact with skin, and it is known to cause serious skin and eye irritation[4]. The US EPA notes that aminopyridines are readily absorbed through the skin and can cause severe health effects, including convulsions and respiratory failure at high exposures[2].
Ethynylpyridines: Structurally related compounds like 3-ethynylpyridin-2-amine are documented as harmful if swallowed, inhaled, or in contact with skin, and are known irritants to the skin and eyes[5].
Terminal Alkynes: While not the primary toxicological driver, the ethynyl group can be reactive and may form explosive metal acetylides with certain metals.
Based on this analysis, it is prudent to assume that 2-ethynylpyridin-3-amine may be:
Acutely toxic via oral, dermal, and inhalation routes.
A skin and eye irritant.
Readily absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-ethynylpyridin-3-amine.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards. A face shield is required when there is a splash risk[3][6].
Protects eyes from splashes and airborne particles of the compound. Given the potential for serious eye irritation, this is a mandatory precaution[4][5].
Hand Protection
Double-gloving with nitrile or neoprene gloves. Check manufacturer's chemical resistance data for breakthrough times[6].
Provides a robust barrier against skin contact. Aminopyridines are known to be absorbed through the skin, making hand protection critical[2][3]. Double-gloving offers additional protection in case of a breach of the outer glove.
Body Protection
A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing. The lab coat must be fully buttoned[6].
Protects the skin from accidental spills and splashes.
Footwear
Closed-toe, closed-heel shoes made of a durable, chemical-resistant material[6].
Protects feet from spills and falling objects.
Respiratory Protection
A NIOSH/MSHA-approved respirator is necessary if working outside a certified chemical fume hood or if there is a risk of aerosol generation[3].
Prevents inhalation of airborne particles. Given that related compounds are harmful if inhaled, respiratory protection is a key safety measure[5]. The specific type of respirator should be chosen based on a formal risk assessment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
4.1. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[7][8].
The container should be kept tightly closed and stored refrigerated as recommended[1].
The storage area should be clearly labeled with the compound's identity and hazard warnings.
4.2. Handling Procedures
All handling of 2-ethynylpyridin-3-amine should be performed within a certified chemical fume hood to minimize inhalation exposure[3].
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reactions: Conduct all reactions within the fume hood. Ensure that the reaction setup is secure.
Post-Handling: After handling, decontaminate all surfaces and equipment.
4.3. Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[1][4]. Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1][7]. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration[7][9]. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[9]. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing 2-ethynylpyridin-3-amine must be treated as hazardous waste.
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[7][10]. Do not dispose of this chemical down the drain or in regular trash[10].
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
PPE Selection Workflow Diagram
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]
Penta Chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]
Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
PubChem. (n.d.). 2-(Pyridin-3-yl)ethan-1-amine. Retrieved from [Link]
Organon. (2023). SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. Retrieved from [Link]
PubChem. (n.d.). 3-Ethynylpyridin-2-amine. Retrieved from [Link]
Expert Synthesis Solutions. (2018). SAFETY DATA SHEET for Ethynyl Estradiol-2,4,16,16-D4. Retrieved from [Link]
Fisher Scientific. (2005). Material Safety Data Sheet for 4-aminopyridine. Retrieved from [Link]
ScienceLab.com. (2005). Ethinyl Estradiol MSDS. Retrieved from [Link]
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]